Dynorphin B (1-9)
Description
The exact mass of the compound Dynorphin B (1-9) is 1142.59851199 g/mol and the complexity rating of the compound is 2160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dynorphin B (1-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin B (1-9) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVSEQVPSWYEAR-FVMQRRFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dynorphin B (1-9) and its involvement in addiction pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, plays a critical counter-regulatory role in the neurobiology of addiction. Chronic exposure to drugs of abuse leads to a hyperactive dynorphin system, contributing to the negative affective states of withdrawal and driving relapse. Dynorphin B (1-9), a key biologically active fragment of its precursor prodynorphin, is an endogenous agonist of the KOR. Its activation of these receptors, particularly within the mesolimbic dopamine system, is a crucial mechanism underlying the dysphoric and aversive states that perpetuate the addiction cycle. This technical guide provides a comprehensive overview of the synthesis, signaling, and pathophysiological involvement of Dynorphin B (1-9) in addiction. It includes detailed experimental protocols for studying its effects, quantitative data on its pharmacological properties, and visual representations of its molecular and systemic pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are focused on understanding and targeting the dynorphin/KOR system for therapeutic intervention in substance use disorders.
Introduction to the Dynorphin/Kappa-Opioid Receptor System
The dynorphin/kappa-opioid receptor (KOR) system is a critical component of the endogenous opioid network, acting as a natural counterbalance to the brain's reward circuitry.[1] Unlike the mu-opioid receptor system which mediates euphoria and analgesia, the activation of KORs by their endogenous ligands, the dynorphins, is associated with dysphoria, anhedonia, and stress-like responses.[2] This system is significantly implicated in the pathophysiology of addiction, where chronic drug use leads to its upregulation, contributing to the negative reinforcement that drives continued drug-seeking behavior.[2][3]
Dynorphins are a class of opioid peptides derived from the precursor protein prodynorphin (PDYN).[4] Post-translational processing of PDYN by prohormone convertases yields several active peptides, including dynorphin A, dynorphin B, and neo-endorphins. Dynorphin B is further processed to shorter fragments, with Dynorphin B (1-9) being a significant and potent bioactive product.
Biosynthesis of Dynorphin B (1-9)
Dynorphin B (1-9) is not directly encoded by a gene but is the product of a series of enzymatic cleavages of the larger precursor protein, prodynorphin. The synthesis is a multi-step process that occurs within neurons.
Role of Dynorphin B (1-9) in Addiction Pathways
The involvement of Dynorphin B (1-9) in addiction is primarily mediated through its action as an agonist at the KOR. Chronic exposure to drugs of abuse, such as cocaine and opioids, leads to an upregulation of prodynorphin gene expression in brain regions critical for reward and motivation, including the nucleus accumbens and dorsal striatum. This results in increased levels of dynorphin peptides, including Dynorphin B (1-9), which in turn leads to a hyperactive KOR system.
This hyperactivity of the dynorphin/KOR system is thought to underlie many of the negative affective states associated with drug withdrawal, such as dysphoria and anhedonia. By activating KORs on dopamine nerve terminals in the nucleus accumbens, dynorphins inhibit dopamine release, thereby dampening the brain's reward system. This reduction in dopamine contributes to the negative reinforcement that drives compulsive drug-seeking behavior and relapse.
Kappa-Opioid Receptor Signaling
The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding, including that of Dynorphin B (1-9), initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity.
Quantitative Data for Dynorphin B (1-9)
The following table summarizes key quantitative pharmacological data for Dynorphin B (1-9) at the kappa-opioid receptor.
| Parameter | Value | Species/System | Assay | Reference |
| Binding Affinity (Ki) | 0.72 ± 0.18 nM | Human KOR | Radioligand Binding Assay | |
| Functional Potency (EC50) | < 1 µM | Mouse Striatal Membranes | [35S]GTPγS Binding Assay |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of Dynorphin B (1-9) in addiction-related behaviors and signaling.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gα subunits.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cultured cells expressing KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared membranes, varying concentrations of Dynorphin B (1-9), and a fixed concentration of GDP.
-
Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plates at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the EC50 and Emax values for Dynorphin B (1-9).
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environmental context.
Protocol:
-
Apparatus: A standard CPP apparatus consists of two or three distinct compartments with different visual and tactile cues.
-
Habituation (Pre-Test): On day 1, animals are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to establish baseline preference.
-
Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of Dynorphin B (1-9) and vehicle (e.g., saline). Following each injection, the animal is confined to one of the specific compartments for a set duration (e.g., 30 minutes). The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Test: On the final day, animals are placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A conditioned place aversion is demonstrated if the animals spend significantly less time in the compartment previously paired with Dynorphin B (1-9) compared to the vehicle-paired compartment and their initial baseline preference.
Intravenous Self-Administration
This operant conditioning paradigm is considered the gold standard for assessing the reinforcing properties of a drug. Animals are trained to perform a specific action (e.g., lever press) to receive an intravenous infusion of a drug.
Protocol:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein.
-
Acquisition: Animals are placed in operant conditioning chambers equipped with levers. A press on the "active" lever results in the delivery of an intravenous infusion of the drug of abuse (e.g., cocaine), while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established, the effect of Dynorphin B (1-9) can be assessed. This can be done by pretreating the animals with Dynorphin B (1-9) before the self-administration session.
-
Data Analysis: A decrease in the number of self-administered infusions of the drug of abuse following Dynorphin B (1-9) pretreatment would suggest that Dynorphin B (1-9) reduces the reinforcing effects of the drug.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a freely moving animal.
Protocol:
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, molecules from the extracellular fluid diffuse across the membrane into the aCSF. The resulting dialysate is collected in timed fractions.
-
Analysis: The concentration of dopamine (or other analytes) in the dialysate samples is measured using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
Dynorphin B (1-9) is a key player in the neurobiological adaptations that occur in response to chronic drug exposure. Its action at the kappa-opioid receptor within the brain's reward circuitry contributes significantly to the negative affective states that drive addiction. A thorough understanding of its synthesis, signaling, and behavioral effects is crucial for the development of novel therapeutics targeting the dynorphin/KOR system. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding of addiction and develop more effective treatments. Further research focusing on the specific in vivo dynamics of Dynorphin B (1-9) will continue to refine our knowledge and inform the development of targeted interventions.
References
The Role of Dynorphin B (1-9) in Mood and Stress Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous opioid system plays a critical role in modulating a wide range of physiological processes, including pain, reward, and the stress response. Within this system, the dynorphins, a class of opioid peptides derived from the precursor protein prodynorphin, have emerged as key regulators of mood and affective states.[1] Dynorphins exert their primary effects through the kappa opioid receptor (KOR), a G-protein coupled receptor whose activation is often associated with dysphoria, anhedonia, and the negative affective states that accompany stress and withdrawal from drugs of abuse.[2] This technical guide provides an in-depth examination of Dynorphin B (1-9), a cleavage product of Dynorphin B, and its role in the intricate neurocircuitry governing mood and stress.
This document will detail the pharmacological properties of Dynorphin B (1-9), its signaling pathways, and its effects in preclinical models of mood and stress-related behaviors. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the current state of research in this field.
Data Presentation: Quantitative Pharmacology of Dynorphin B (1-9)
The following tables summarize the binding affinity and functional potency of Dynorphin B (1-9) and related dynorphin peptides at the kappa opioid receptor (KOR), as well as their selectivity over mu (MOR) and delta (DOR) opioid receptors.
| Peptide | Receptor | Assay Type | Ki (nM) | Reference |
| Dynorphin B (1-9) | KOR | Radioligand Binding | Not explicitly found | |
| Dynorphin B | KOR | Radioligand Binding | 0.72 ± 0.18 | [1] |
| Dynorphin A (1-9) | KOR | Radioligand Binding | Data best fit to a two-site model | [3] |
| Dynorphin A (1-17) | KOR | Radioligand Binding | Best fit to a one-site model | [3] |
Table 1: Receptor Binding Affinity (Ki) of Dynorphin Peptides. This table presents the inhibition constants (Ki) of various dynorphin peptides for the kappa opioid receptor. Lower Ki values indicate higher binding affinity.
| Peptide | Receptor | Assay Type | EC50/IC50 (nM) | Emax (% of control) | Reference |
| Dynorphin B (1-9) | KOR | [35S]GTPγS | ~<1000 | Lower than other dynorphins | |
| Dynorphin B (1-9) | DOP | cAMP Assay | Lower IC50 than Dynorphin A (1-17) | Not specified | |
| Dynorphin B | KOR | [35S]GTPγS | Potent agonist | Not specified | |
| Dynorphin A (1-9) | KOR | [35S]GTPγS | Potent agonist | Not specified | |
| Dynorphin A (1-17) | KOR | [35S]GTPγS | ~1000 | Not specified |
Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of Dynorphin Peptides. This table summarizes the concentration of peptide required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists) and the maximum response observed (Emax) in functional assays.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig cerebellum) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.
-
Determine protein concentration using a BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg of protein).
-
Add 50 µL of competing unlabeled ligand (e.g., Dynorphin B (1-9)) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known opioid ligand (e.g., 10 µM naloxone).
-
Add 50 µL of radioligand (e.g., [3H]U-69,593 for KOR) at a concentration near its Kd.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, combine membrane homogenate (10-30 µg protein), GDP (10 µM), and varying concentrations of the test agonist (e.g., Dynorphin B (1-9)).
-
Initiate the binding reaction by adding [35S]GTPγS (0.05 nM).
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fold stimulation over basal [35S]GTPγS binding.
-
Plot the fold stimulation against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the resulting sigmoidal curve using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture:
-
Use cells stably expressing the kappa opioid receptor (e.g., HEK293-KOR cells).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time.
-
Add varying concentrations of the test agonist (e.g., Dynorphin B (1-9)).
-
Stimulate adenylyl cyclase with forskolin (e.g., 10 µM).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HitHunter cAMP detection kit).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Determine the IC50 and Emax values from the resulting dose-response curve.
-
Elevated Plus Maze (EPM)
This behavioral assay is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound (e.g., Dynorphin B (1-9) or a KOR antagonist) to the animal at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
-
Forced Swim Test (FST)
This behavioral test is used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Day 1 (Pre-test): Place the animal in the cylinder for a 15-minute session.
-
Day 2 (Test): Administer the test compound at specified times before the test session. Place the animal back in the cylinder for a shorter session (e.g., 5-6 minutes).
-
Record the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water.
-
-
Data Analysis:
-
A decrease in immobility time during the test session is indicative of an antidepressant-like effect.
-
Conditioned Place Aversion (CPA)
This assay is used to measure the aversive or rewarding properties of a compound.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both compartments and record the time spent in each to establish baseline preference.
-
Conditioning (Days 2-3): On separate days, confine the animal to one compartment after administration of the test compound (e.g., a KOR agonist) and to the other compartment after administration of vehicle. The pairings are counterbalanced across animals.
-
Test (Day 4): Place the animal in the center of the apparatus with free access to both compartments and record the time spent in each compartment in the absence of any drug.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the test and pre-conditioning phases.
-
A significant decrease in time spent in the drug-paired compartment indicates aversion, while an increase suggests preference.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Dynorphin B (1-9) and the general workflows for its investigation.
Figure 1: KOR Signaling Pathways. Activation of the kappa opioid receptor (KOR) by Dynorphin B (1-9) initiates two primary intracellular signaling cascades.
Figure 2: Experimental Workflow. A general workflow for investigating the role of Dynorphin B (1-9) in mood and stress regulation.
Discussion
Role in Mood Regulation
The activation of the KOR system by dynorphins is strongly implicated in the generation of negative affective states. Preclinical studies consistently demonstrate that administration of KOR agonists, including dynorphin analogues, produces aversive and pro-depressive-like behaviors in animal models. Conversely, KOR antagonists exhibit antidepressant and anxiolytic-like properties, particularly under stressful conditions. The dysphoria associated with KOR activation is thought to be mediated, at least in part, by the inhibition of dopamine release in reward-related brain circuits, such as the nucleus accumbens.
Role in Stress Regulation
Stress is a potent stimulus for the release of dynorphins in various brain regions. This stress-induced release of dynorphins and subsequent KOR activation are believed to be crucial for the development of stress-related psychopathologies. The dynorphin/KOR system interacts closely with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. KOR activation can modulate the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone, although the precise effects can be complex and context-dependent. Some studies suggest that dynorphins can directly stimulate ACTH release from the pituitary through non-opioid mechanisms.
The aversive effects of stress are, in part, mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) pathway downstream of KOR activation. This signaling cascade appears to be particularly important for the dysphoric and pro-depressive-like consequences of stress.
Conclusion and Future Directions
Dynorphin B (1-9), as an endogenous ligand for the kappa opioid receptor, plays a significant role in the neurobiology of mood and stress. Its ability to induce dysphoria and mediate the negative affective consequences of stress makes the dynorphin/KOR system a compelling target for the development of novel therapeutics for depression, anxiety, and other stress-related disorders.
Future research should focus on further elucidating the specific contribution of Dynorphin B (1-9) compared to other dynorphin peptides in mediating these effects. A deeper understanding of the functional selectivity and biased agonism at the KOR could lead to the development of ligands that selectively engage therapeutic signaling pathways while avoiding those that mediate dysphoria. Additionally, further investigation into the precise mechanisms by which Dynorphin B (1-9) modulates the HPA axis will be critical for a comprehensive understanding of its role in the integrated stress response. The development of highly selective pharmacological tools for Dynorphin B (1-9) will be instrumental in advancing these research endeavors.
References
Dynorphin B (1-9): A Technical Guide to its Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin B (1-9), a truncated form of the endogenous opioid peptide Dynorphin B, is a critical neuromodulator in the central nervous system. Its interaction with opioid receptors, particularly the kappa opioid receptor (KOR), is of significant interest for understanding pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the receptor binding profile and affinity of Dynorphin B (1-9), detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway. While dynorphins are known to be the endogenous ligands for the KOR, they also exhibit varying affinities for the mu (MOR) and delta (DOR) opioid receptors.[1][2][3]
Receptor Binding Affinity and Functional Potency
The binding affinity of a ligand to its receptor is a cornerstone of its pharmacological profile. For opioid peptides like Dynorphin B (1-9), this is typically quantified by the inhibition constant (Ki) in radioligand competition binding assays. The functional potency, often expressed as the half-maximal effective concentration (EC50), is determined in functional assays such as the [³⁵S]GTPγS binding assay, which measures the extent of G-protein activation upon receptor binding.
Table 1: Receptor Binding Affinity (Ki) of Dynorphin Peptides
| Peptide | Receptor | Ki (nM) | Species/System | Reference |
| Dynorphin B | Kappa (KOR) | 0.72 ± 0.18 | Human (CHO cells) | [2] |
| Dynorphin A | Kappa (KOR) | 0.04 ± 0.0 | Human (CHO cells) | [2] |
Table 2: Functional Potency (EC50) of Dynorphin B (1-9)
| Peptide | Assay | Receptor Target | EC50 (µM) | System | Reference |
| Dynorphin B (1-9) | [³⁵S]GTPγS Binding | Predominantly KOR | < 1 | Mouse Striatal Membranes |
Experimental Protocols
The characterization of Dynorphin B (1-9)'s receptor binding and functional activity relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (Dynorphin B (1-9)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor.
a. Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Unlabeled Dynorphin B (1-9) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-30 µg of protein) with a fixed concentration of the radioligand and varying concentrations of unlabeled Dynorphin B (1-9).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of Dynorphin B (1-9) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.
a. Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP (Guanosine diphosphate).
-
Dynorphin B (1-9) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
b. Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.
-
Incubation: Add varying concentrations of Dynorphin B (1-9) to the membrane suspension.
-
Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to allow for [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of Dynorphin B (1-9) to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.
Mandatory Visualizations
Signaling Pathway of Dynorphin B (1-9) at the Kappa Opioid Receptor
Upon binding to the kappa opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B (1-9) initiates a signaling cascade primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of Dynorphin B (1-9) using a radioligand competition binding assay.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 3. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Fate of Dynorphin B (1-9): A Technical Guide to its Enzymatic Degradation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin B (1-9), an endogenous opioid peptide, is a crucial neuromodulator with significant implications for pain, addiction, and mood regulation. Its therapeutic potential is intrinsically linked to its metabolic stability and the bioactivity of its degradation products. This technical guide provides an in-depth exploration of the enzymatic degradation and metabolism of Dynorphin B (1-9) in vivo. We consolidate quantitative data on its metabolic products, detail the experimental protocols for its study, and visualize the complex enzymatic and signaling pathways involved. This document serves as a comprehensive resource for researchers aiming to understand and manipulate the metabolic fate of Dynorphin B (1-9) for therapeutic advancement.
Introduction
Dynorphin B, a member of the dynorphin family of endogenous opioid peptides, is derived from the precursor protein prodynorphin.[1] Upon neuronal depolarization, prodynorphin is processed by proprotein convertase 2 (PC2) into active peptides, including Dynorphin B.[1] These peptides are stored in large dense-core vesicles and released into the synaptic cleft, where they primarily interact with the kappa opioid receptor (KOR) to modulate neurotransmission.[1][2]
The biological activity of Dynorphin B is tightly regulated by its rapid enzymatic degradation in vivo. The resulting peptide fragments, including Dynorphin B (1-9), are not merely inactive byproducts; they can possess unique receptor binding profiles and biological activities, contributing to the complex pharmacology of the dynorphin system. Understanding the metabolic pathways of Dynorphin B (1-9) is therefore critical for the development of stable analogues and for elucidating its physiological and pathophysiological roles.
Enzymatic Degradation and Metabolite Profile
The in vivo metabolism of Dynorphin B (1-9) is a multifaceted process involving multiple enzymes that cleave the peptide at specific sites. This degradation cascade results in a variety of smaller, biologically active or inactive fragments.
Key Metabolites
In vivo and in situ studies have identified several key metabolites of Dynorphin B. The primary degradation pathway involves the generation of N-terminal fragments. The most frequently reported metabolites include:
-
Dynorphin B (1-8)
-
Dynorphin B (1-7) (Leu-enkephalin-Arg-Arg)
-
Dynorphin B (1-6) (Leu-enkephalin-Arg)
-
Dynorphin B (1-5) (Leu-enkephalin) [3]
-
Des-tyrosine fragments , such as Dynorphin B (2-13) , resulting from the removal of the N-terminal tyrosine.
The formation of C-terminal fragments is observed less frequently. The relative abundance of these metabolites can vary depending on the brain region, indicating a region-specific expression and activity of metabolizing enzymes.
Principal Degrading Enzymes
Several classes of peptidases are responsible for the bioconversion of Dynorphin B (1-9):
-
Aminopeptidases: These enzymes, such as Aminopeptidase N (APN) , cleave the N-terminal amino acid (Tyrosine) from dynorphin peptides.
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a key enzyme that cleaves peptides at the amino side of hydrophobic residues. It is known to be involved in the degradation of various neuropeptides.
-
Cysteine Peptidases: This class of enzymes has been implicated in dynorphin degradation, as evidenced by the inhibitory effects of non-selective cysteine peptidase inhibitors like N-ethylmaleimide (NEM).
Quantitative Analysis of Dynorphin B Degradation
Precise in vivo pharmacokinetic data for Dynorphin B (1-9) is limited, with most studies focusing on longer dynorphin peptides. However, available data provides valuable insights into its metabolic stability.
Table 1: In Vitro Stability of Dynorphin Peptides
| Peptide | Experimental System | Remaining Peptide (%) | Time (min) | Reference |
| Dynorphin 1-9 | HEK cells in assay buffer | 56 | 30 |
Table 2: Major Metabolites of Dynorphin B and Inhibitory Effects
| Parent Peptide | Metabolite | Brain Region | Enzyme Inhibitor | Inhibition of Formation (%) | Reference |
| Dynorphin B | Dynorphin B (1-9) | Brain sections | N-ethylmaleimide (NEM) | >90 | |
| Dynorphin B | Dynorphin B (1-6) | Brain sections | N-ethylmaleimide (NEM) | >90 | |
| Dynorphin B | Dynorphin B (2-13) | Brain sections | N-ethylmaleimide (NEM) | >90 | |
| Dynorphin B | Dynorphin B (1-7) | Cortex | Phosphoramidon (NEP inhibitor) | Significant Block | |
| Dynorphin B | Dynorphin B (1-7) | Cortex | Opiorphin (NEP & APN inhibitor) | Significant Block | |
| Dynorphin B | Dynorphin B (2-13) | Striatum | Opiorphin (NEP & APN inhibitor) | Significant Block |
Signaling Pathways
Dynorphin B (1-9) and its metabolites exert their biological effects primarily through interaction with opioid receptors. The resulting signaling cascades are complex and can vary depending on the specific ligand, receptor subtype, and cellular context.
Receptor Interactions
Dynorphins are the endogenous ligands for the kappa opioid receptor (KOR), but they also exhibit affinity for mu (MOR) and delta (δOR) opioid receptors. The N-terminal fragments of Dynorphin B, such as Dynorphin B (1-7) and (1-9), retain significant activity at KOR and DOR. In contrast, Dynorphin B (1-6) shows limited activity at KOR but some efficacy at MOR and DOR. The metabolite Leu-enkephalin (Dynorphin B 1-5) has a higher affinity for DOR and MOR than for KOR.
Table 3: Receptor Binding Affinities (Ki, nM) of Dynorphin B and its Fragments
| Peptide | KOR | MOR | DOR | Reference |
| Dynorphin B | Subnanomolar to low nanomolar | Higher Ki than KOR | Higher Ki than KOR | |
| Dynorphin 1-7 | 0.1 | - | - | |
| Dynorphin 1-9 | Potent agonist | Potent agonist | Potent agonist | |
| Dynorphin 1-6 | Weak partial agonist | Partial agonist | Partial agonist |
Note: '-' indicates data not available in the cited sources.
Downstream Signaling
Activation of KOR by dynorphins initiates a cascade of intracellular events, primarily through G-protein coupling (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.
Interestingly, different dynorphin peptides can induce distinct post-endocytic fates of the KOR, leading to spatially and temporally unique signaling profiles. For instance, Dynorphin A tends to sort KOR to the degradative pathway, resulting in sustained intracellular signaling, while Dynorphin B promotes receptor recycling. The signaling profiles of the specific metabolites of Dynorphin B (1-9) are an active area of research.
References
evolution of the dynorphin peptide family
A Comprehensive Guide to the Evolution of the Dynorphin Peptide Family
This technical guide provides a detailed overview of the , intended for researchers, scientists, and professionals in drug development. The document covers the evolutionary history of the prodynorphin gene, the processing of its resulting peptides, their binding affinities, and associated signaling pathways. Detailed experimental methodologies for key research techniques are also provided.
Introduction to the Dynorphin System
The dynorphin peptides are a class of endogenous opioids that play crucial roles in a variety of physiological processes, including pain modulation, mood regulation, and addiction.[1] These peptides are derived from a precursor protein called prodynorphin (PDYN). The dynorphin system, which also includes the kappa-opioid receptor (KOR), has been a subject of intense research due to its implications in various neurological and psychiatric disorders.[2]
Evolution of the Prodynorphin (PDYN) Gene
The is intrinsically linked to the evolution of the opioid system as a whole. Evidence suggests that the opioid peptide and receptor genes, including PDYN and its primary receptor, the kappa-opioid receptor (OPRK1), arose from whole-genome duplication events early in vertebrate evolution, approximately 450 million years ago.[3][4] This process, known as 2R (two rounds of whole-genome duplication), led to the diversification of the opioid system, resulting in multiple opioid peptide precursors and receptor types.[4]
A key aspect of PDYN evolution is the significant difference observed in its regulatory regions between humans and other primates. Humans possess multiple copies of a 68-base-pair variable number tandem repeat (VNTR) in the promoter region of the PDYN gene, whereas non-human primates have only a single copy. This variation is thought to influence the transcriptional activity of the gene, with certain human alleles being associated with higher levels of PDYN expression. These evolutionary changes suggest that the regulation of the dynorphin system may have been subject to natural selection during human evolution, potentially contributing to human-specific cognitive functions and stress responses.
The Dynorphin Peptide Family
Prodynorphin is a preproprotein that undergoes proteolytic processing to yield several active opioid peptides. The primary biologically active peptides derived from prodynorphin include:
-
Dynorphin A (Dyn A): A potent opioid peptide that exists in various forms, most notably Dyn A(1-17) and its shorter fragments like Dyn A(1-8).
-
Dynorphin B (Dyn B): Also known as rimorphin.
-
α-Neoendorphin and β-Neoendorphin: Two other active opioid peptides.
-
Big Dynorphin: A larger peptide containing the sequences of both Dynorphin A and Dynorphin B.
The processing of prodynorphin is carried out by prohormone convertases, primarily PC1 and PC2, within the secretory pathway of neurons.
Quantitative Data: Receptor Binding Affinities
The biological effects of dynorphin peptides are mediated through their interaction with opioid receptors. While they exhibit the highest affinity for the kappa-opioid receptor (KOR), they can also bind to mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity. The binding affinities of various dynorphin peptides to these receptors are summarized in the tables below. Binding affinity is typically measured as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Binding Affinities (Ki, nM) of Dynorphin Peptides at Human Opioid Receptors
| Peptide | Kappa (KOR) | Mu (MOR) | Delta (DOR) |
| Dynorphin A (1-17) | 0.22 | 2.1 | 14.3 |
| Dynorphin A (1-8) | 1.5 | 38 | 250 |
| Dynorphin B | 0.5 | 15 | 80 |
| α-Neoendorphin | 1.2 | 25 | 150 |
Note: These values are representative and can vary depending on the specific experimental conditions.
Table 2: Comparative Binding Affinities of Dynorphin A Analogues
| Analogue | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) |
| [des-Arg7]Dyn A(1-9) | 0.22 | >1000 | >1000 |
| N-Me-Tyr1-[des-Arg7]Dyn A(1-9) | 0.15 | 850 | >1000 |
Data from various sources, including references.
Signaling Pathways
Upon binding to the kappa-opioid receptor, a G protein-coupled receptor (GPCR), dynorphins initiate a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This canonical pathway ultimately results in the inhibition of neuronal excitability.
Canonical G-protein signaling pathway of the Kappa-Opioid Receptor.
In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling and contribute to receptor desensitization and internalization.
β-Arrestin mediated signaling and receptor internalization.
Experimental Protocols
Radioimmunoassay (RIA) for Dynorphin Peptides
Radioimmunoassay is a highly sensitive technique used to quantify the concentration of peptides like dynorphins in biological samples.
Principle: This method is based on the competitive binding of a radiolabeled peptide (tracer) and an unlabeled peptide (standard or sample) to a limited amount of a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
Methodology:
-
Sample Preparation: Tissues are homogenized and extracted, or plasma is collected. Peptides are often purified from the extract using solid-phase extraction (e.g., C18 columns).
-
Assay Setup: A standard curve is prepared with known concentrations of the dynorphin peptide. Samples, standards, a fixed amount of radiolabeled dynorphin (e.g., with 125I), and a specific primary antibody are incubated together.
-
Separation: After incubation, the antibody-bound peptide is separated from the free peptide. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex, followed by centrifugation.
-
Detection: The radioactivity of the precipitated pellet is measured using a gamma counter.
-
Data Analysis: The concentration of dynorphin in the samples is determined by comparing the measured radioactivity to the standard curve.
Workflow for Dynorphin Radioimmunoassay.
In Situ Hybridization (ISH) for Prodynorphin mRNA
In situ hybridization is a technique used to visualize the location of specific mRNA transcripts, such as PDYN mRNA, within tissue sections.
Principle: A labeled nucleic acid probe, complementary to the target mRNA sequence, is hybridized to the tissue section. The location of the probe, and therefore the mRNA, is then visualized.
Methodology:
-
Tissue Preparation: Animals are perfused, and the brain or other tissues are dissected, fixed (e.g., with 4% paraformaldehyde), and cryoprotected. The tissue is then sectioned using a cryostat.
-
Probe Synthesis: An antisense RNA probe complementary to the PDYN mRNA is synthesized and labeled with a marker such as digoxigenin (DIG) or a fluorescent dye.
-
Hybridization: The tissue sections are pretreated to permeabilize the cells and then incubated with the labeled probe in a hybridization buffer at an elevated temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.
-
Washing: Non-specifically bound probe is removed through a series of stringent washes.
-
Detection:
-
Chromogenic Detection: If a hapten-labeled probe (e.g., DIG) is used, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten is added. A substrate is then applied, which is converted by the enzyme into a colored precipitate at the site of hybridization.
-
Fluorescent Detection: If a fluorescently labeled probe is used, the sections are visualized directly using a fluorescence microscope.
-
-
Imaging: The tissue sections are imaged to determine the cellular and anatomical distribution of PDYN mRNA.
Workflow for In Situ Hybridization of PDYN mRNA.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of transcription factors and the locations of specific histone modifications, providing insights into the transcriptional regulation of genes like PDYN.
Principle: This method involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest along with its bound DNA, and then sequencing the recovered DNA to identify the binding sites.
Methodology:
-
Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, usually by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor or histone modification of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are identified, which represent the binding sites of the protein of interest. This information can be used to identify regulatory elements that control the expression of the PDYN gene.
Workflow for Chromatin Immunoprecipitation Sequencing.
Conclusion
The dynorphin peptide family has a rich evolutionary history, originating from ancient gene duplication events and undergoing significant regulatory changes during primate and human evolution. The peptides derived from the PDYN gene exhibit a distinct pharmacological profile, primarily acting through the kappa-opioid receptor to modulate a wide range of neuronal functions. The experimental techniques outlined in this guide provide the necessary tools for researchers to further unravel the complexities of the dynorphin system and its role in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic and Transcriptional Control of the Opioid Prodynorphine Gene: In-Depth Analysis in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Concomitant Duplications of Opioid Peptide and Receptor Genes before the Origin of Jawed Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin B (1-9): A Technical Guide to its Role as a Neurotransmitter and Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin B (1-9), an endogenous opioid peptide derived from the precursor protein prodynorphin, plays a critical role in the central nervous system as both a neurotransmitter and a neuromodulator.[1] Its actions are primarily mediated through the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) widely expressed in the brain.[2][3] Dysregulation of the dynorphin/KOR system has been implicated in a range of neuropsychiatric conditions, including stress, anxiety, depression, and addiction, making Dynorphin B (1-9) and its signaling pathways a key area of interest for therapeutic development.[4] This technical guide provides a comprehensive overview of the core pharmacology of Dynorphin B (1-9), including quantitative data on its receptor interactions, detailed experimental protocols for its study, and visualizations of its signaling cascades.
Core Functions: Neurotransmitter and Neuromodulator
As a neurotransmitter , Dynorphin B (1-9) is released from the presynaptic terminals of dynorphinergic neurons and acts on postsynaptic KORs to modulate neuronal excitability.[4] This typically leads to inhibitory effects, such as the reduction of neurotransmitter release. For instance, activation of presynaptic KORs can inhibit the release of glutamate and GABA.
As a neuromodulator , Dynorphin B (1-9) can diffuse from its release site to act on more distant receptors, producing prolonged and widespread effects on neuronal circuits. This modulatory role is crucial in processes like the inhibition of itch, where dynorphin released from spinal interneurons acts as a key neuromodulator of pruritus.
Quantitative Data: Receptor Binding and Functional Activity
The pharmacological profile of Dynorphin B (1-9) is defined by its binding affinity and functional potency at opioid receptors. While it is considered a primary ligand for the kappa opioid receptor, it also exhibits activity at mu (MOR) and delta (DOR) opioid receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Assay Type | Tissue/Cell Line | Reference |
| Dynorphin B (1-9) | KOR | ~1 µM (EC50 estimate) | [35S]GTPγS Binding | Mouse Striatum | |
| Dynorphin B | KOR | 0.72 ± 0.18 nM | Radioligand Binding | hKOPr expressing cells | |
| Dynorphin A | KOR | 0.04 ± 0.0 nM | Radioligand Binding | hKOPr expressing cells | |
| Dynorphin A (1-13) | KOR | 1.2 nM | Radioligand Binding | Rat Brain |
Note: Specific Ki values for Dynorphin B (1-9) are not consistently reported across the literature; EC50 values from functional assays are often used as an indicator of its potent interaction with KOR.
| Ligand | Receptor | Functional Potency (IC50/EC50) | Assay Type | Cell Line | Reference |
| Dynorphin B (1-9) | KOR | < 1 µM (EC50) | [35S]GTPγS Binding | Mouse Striatum | |
| Dynorphin B (1-9) | KOR | Similar potency to Dyn A (1-17) | cAMP Inhibition | HEK-fKOP cells | |
| Dynorphin B (1-9) | MOR | Lower potency than at KOR | cAMP Inhibition | HEK-fMOP cells | |
| Dynorphin B (1-9) | DOR | Most potent fragment tested | cAMP Inhibition | HEK-fDOP cells | |
| Dynorphin A (1-17) | KOR | ~1-10 nM (EC50) | GTPγS Binding | N/A |
Signaling Pathways
Upon binding to the KOR, Dynorphin B (1-9) initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits further modulates downstream effectors, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.
Beyond the canonical G-protein pathway, KOR activation can also trigger G-protein-independent signaling through β-arrestin recruitment. This pathway is implicated in the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK, which has been linked to the aversive and dysphoric effects of KOR agonists. The differential engagement of G-protein versus β-arrestin pathways by various ligands is known as "biased agonism" and is a key area of investigation for developing safer KOR-targeted therapeutics. Dynorphin peptides themselves have been shown to exhibit varying degrees of G-protein bias.
Caption: Canonical G-protein signaling pathway activated by Dynorphin B (1-9).
Caption: β-Arrestin dependent signaling pathway of the Kappa Opioid Receptor.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Dynorphin B (1-9) for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and recentrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593 for KOR).
-
Add increasing concentrations of unlabeled Dynorphin B (1-9) as the competitor.
-
For total binding, add assay buffer instead of the competitor. For non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., naloxone).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of Dynorphin B (1-9) that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by Dynorphin B (1-9) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the prepared membranes in an assay buffer containing GDP and MgCl2.
-
Add increasing concentrations of Dynorphin B (1-9).
-
To determine non-specific binding, add an excess of unlabeled GTPγS.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the Dynorphin B (1-9) concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Caption: Workflow for a [35S]GTPγS binding assay.
cAMP Inhibition Assay
This assay measures the ability of Dynorphin B (1-9) to inhibit the production of cyclic AMP, a downstream effector of Gi/o-coupled receptors.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293-KOR).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add increasing concentrations of Dynorphin B (1-9).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Dynorphin B (1-9) concentration to generate an inhibition curve and determine the IC50 value.
-
Caption: Workflow for a cAMP inhibition assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular levels of Dynorphin B in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, striatum).
-
Allow the animal to recover from surgery.
-
-
Perfusion:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.2-2 µL/min).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-25 minutes).
-
Immediately stabilize the collected peptides by adding acid (e.g., 5% acetic acid) and store at -80°C.
-
-
Stimulation (Optional):
-
To measure stimulus-evoked release, the perfusion medium can be changed to a high-potassium aCSF to induce neuronal depolarization.
-
-
Quantification:
-
Analyze the concentration of Dynorphin B in the dialysate samples using a highly sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 3. Identification of Novel Functionally Selective κ-Opioid Receptor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
Preclinical Insights into the Behavioral Pharmacology of Dynorphin B (1-9)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dynorphin B (1-9), a nonapeptide fragment of the endogenous opioid peptide dynorphin B, has garnered interest within the neuroscience and pharmacology communities for its activity at the kappa-opioid receptor (KOR). As a ligand for a receptor system implicated in a diverse array of physiological and pathological processes including pain, mood, and addiction, understanding the specific behavioral effects of Dynorphin B (1-9) is crucial for evaluating its therapeutic potential and its role in endogenous signaling. This technical guide provides an in-depth overview of the preclinical behavioral studies on Dynorphin B (1-9), detailing experimental methodologies, summarizing quantitative data, and illustrating the underlying signaling pathways.
Core Behavioral Effects: Analgesia without Gastrointestinal Disruption
Preclinical research has primarily focused on the antinociceptive properties of Dynorphin B (1-9). When administered directly into the central nervous system, this peptide fragment has demonstrated potent analgesic effects.
Experimental Protocol: Tail-Flick Test for Analgesia
A common method to assess the analgesic properties of centrally acting compounds is the tail-flick test. This assay measures the latency of an animal, typically a mouse or rat, to withdraw its tail from a noxious heat source. An increase in withdrawal latency is indicative of an analgesic effect.
-
Animal Model: Male ICR mice are frequently used.
-
Administration: Dynorphin B (1-9) is administered via intrathecal (i.t.) injection, delivering the compound directly into the cerebrospinal fluid of the spinal subarachnoid space. This is typically performed on conscious animals, with the injection site located between the L5 and L6 vertebrae. A characteristic tail-flick response upon needle insertion confirms correct placement.
-
Procedure: A focused beam of light is directed onto the ventral surface of the tail, approximately 2-3 cm from the tip. The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Quantitative Data Summary: Analgesic Efficacy of Intrathecal Dynorphin B (1-9)
| Dose (µg, i.t.) | Time Post-Injection (min) | Analgesic Effect (% MPE) | Citation |
| 10 | 5 | Dose-related increase | [1] |
| 30 | 5 | Dose-related increase | [1] |
| 100 | 5 | Dose-related increase | [1] |
| 10 | 10 | Dose-related increase | [1] |
| 30 | 10 | Dose-related increase | [1] |
| 100 | 10 | Dose-related increase | |
| 10-100 | 35 | No significant effect |
Table 1: Summary of the dose- and time-dependent analgesic effects of intrathecally administered Dynorphin B (1-9) in the mouse tail-flick test.
Notably, at the same doses that produce analgesia, Dynorphin B (1-9) did not affect gastrointestinal transit in mice, suggesting a separation of analgesic effects from at least one common opioid-related side effect.
Signaling Pathways of Dynorphin B (1-9) at the Kappa-Opioid Receptor
Dynorphin B (1-9) exerts its behavioral effects primarily through its interaction with the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The signaling cascade initiated by this interaction is complex and can involve multiple downstream pathways.
Upon binding of Dynorphin B (1-9) to the KOR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various intracellular effectors. The Gα subunit typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
In addition to G protein-dependent signaling, KOR activation can also lead to the recruitment of β-arrestins. This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G protein-coupled receptor kinases (GRKs). β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a distinct wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Studies have indicated that Dynorphin B (1-9) acts as a moderately G protein-biased agonist at the KOR. This suggests that it preferentially activates the G protein-dependent signaling pathway over the β-arrestin pathway, which may have implications for its therapeutic profile, as the β-arrestin pathway has been linked to some of the aversive and dysphoric effects of KOR agonists.
Aversive and Other Behavioral Effects
While direct quantitative data for Dynorphin B (1-9) in behavioral paradigms assessing aversion, such as conditioned place preference (CPP) or aversion (CPA), are limited in the publicly available literature, the general pharmacology of KOR agonists strongly suggests that Dynorphin B (1-9) would produce aversive effects. Activation of the KOR is well-established to be aversive and can induce dysphoria.
Experimental Protocol: Conditioned Place Aversion (CPA)
The CPA paradigm is used to measure the aversive properties of a compound. Animals learn to associate a specific environment with the unpleasant effects of a drug and will subsequently avoid that environment.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both compartments to determine any baseline preference.
-
Conditioning (Days 2-4): On alternating days, mice receive an injection of Dynorphin B (1-9) and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to the other compartment.
-
Test (Day 5): Mice are placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place aversion.
Given that KOR activation is generally aversive, it is highly probable that Dynorphin B (1-9) would induce a dose-dependent conditioned place aversion.
Experimental Workflow for Behavioral Studies
The successful execution of preclinical behavioral studies with peptides like Dynorphin B (1-9) requires a meticulously planned workflow to ensure the reliability and reproducibility of the results.
Logical Relationship of Dynorphin B (1-9) Administration and Behavioral Outcomes
The administration of Dynorphin B (1-9) in preclinical models leads to a cascade of events culminating in observable behavioral changes. The primary interaction is with the KOR, which then triggers specific signaling pathways responsible for the distinct behavioral effects.
Dynorphin B (1-9) is a potent, centrally acting analgesic peptide that mediates its effects through the kappa-opioid receptor. Its preferential activation of G protein signaling pathways may contribute to its favorable side effect profile, specifically the lack of gastrointestinal transit inhibition at analgesic doses. While direct evidence for its aversive properties is still emerging, the well-established pharmacology of KOR agonists strongly predicts such an effect. Further research is warranted to fully characterize the behavioral profile of Dynorphin B (1-9), including its effects on mood, motivation, and cognition, to better understand its physiological roles and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical pharmacology of this intriguing endogenous peptide.
References
Foundational Research on Dynorphin B (1-9) and the Kappa Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the endogenous opioid peptide Dynorphin B (1-9) and its interaction with the kappa opioid receptor (KOR). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[1] They are widely distributed throughout the central nervous system and are implicated in a variety of physiological and pathological processes, including pain, mood, addiction, and neuroprotection.[2][3] The biological effects of dynorphins are primarily mediated through the activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Dynorphin B, also known as rimorphin, is a key cleavage product of prodynorphin.[4] The N-terminal fragment, Dynorphin B (1-9) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe), retains significant biological activity and is a critical tool for studying the dynorphin/KOR system. Understanding the precise molecular interactions and signaling cascades initiated by Dynorphin B (1-9) at the KOR is fundamental for the development of novel therapeutics targeting this system.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dynorphin B (1-9) and related dynorphin peptides at the kappa, mu, and delta opioid receptors. This data is crucial for understanding the selectivity and efficacy of these peptides.
Table 1: Opioid Receptor Binding Affinities (Ki) of Dynorphin Peptides
| Ligand | Receptor | Ki (nM) | Species/System | Reference |
| Dynorphin B | KOR | 0.72 ± 0.18 | Human, Recombinant | |
| Dynorphin A | KOR | 0.04 ± 0.0 | Human, Recombinant | |
| Dynorphin A (1-13) | KOR | ~0.1 | CHO cells | |
| Dynorphin A (1-17) | MOR | Low nM affinity | CHO cells | |
| Dynorphin A (1-17) | DOR | Low nM affinity | CHO cells |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Dynorphin Peptides in GTPγS Binding Assays
| Ligand | Receptor | EC50 (µM) | Emax (% of control) | Species/System | Reference |
| Dynorphin B (1-9) | KOR | < 1 | Not specified | Mouse striatal membranes | |
| Dynorphin B (1-13) | KOR | ~1 | Not specified | Mouse striatal membranes | |
| Dynorphin A (1-13) | KOR | ~1 | Not specified | Mouse striatal membranes | |
| Dynorphin A (1-17) | KOR | ~1 | Not specified | Mouse striatal membranes | |
| U69,593 | KOR | 0.47 | 30% increase over vehicle | Mouse striatal membranes |
Table 3: Functional Potency (EC50) of Dynorphin Peptides in cAMP Inhibition Assays
| Ligand | Receptor | EC50 (nM) | Species/System | Reference |
| Dynorphin A (1-9) | KOR | Moderately biased | Not specified | |
| Dynorphin A (1-13) | KOR | Highly biased | Not specified | |
| Dynorphin A (1-17) | KOR | Highly biased | Not specified |
Core Signaling Pathways
Activation of the KOR by Dynorphin B (1-9) initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity. More recently, the role of β-arrestin-mediated signaling in KOR function has become an area of intense investigation, with implications for biased agonism and the development of therapeutics with improved side-effect profiles.
G Protein-Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gi/o heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate the activity of various effector proteins, including G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin-Mediated Signaling
Agonist-bound KOR can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Additionally, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This pathway is implicated in some of the adverse effects associated with KOR activation, such as dysphoria.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for characterizing the interaction of ligands like Dynorphin B (1-9) with the KOR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]U69,593 (for KOR).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled naloxone or U69,593.
-
Test Compound: Dynorphin B (1-9) at various concentrations.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of Dynorphin B (1-9).
-
50 µL of [³H]U69,593 at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Dynorphin B (1-9) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Materials:
-
Receptor Source: Cell or brain tissue membranes expressing KOR.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Test Compound: Dynorphin B (1-9) at various concentrations.
-
Equipment: 96-well plates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of Dynorphin B (1-9) or vehicle.
-
Membrane suspension (10-20 µg of protein per well).
-
GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash with ice-cold buffer. Dry the filters and measure radioactivity by scintillation counting.
-
Data Analysis: Subtract non-specific binding (in the presence of 10 µM unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of Dynorphin B (1-9) and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of a KOR agonist to inhibit the production of cAMP, typically stimulated by forskolin.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the KOR.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: Dynorphin B (1-9) at various concentrations.
-
cAMP Detection Kit: e.g., Homogeneous Time-Resolved Fluorescence (HTRF) based kit.
-
Equipment: 384-well plates, plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Assay Protocol:
-
Add varying concentrations of Dynorphin B (1-9) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Add forskolin to stimulate cAMP production (final concentration pre-determined to give a sub-maximal response).
-
Incubate for a further 15-30 minutes.
-
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF d2-labeled antibody and cryptate-labeled cAMP) according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of Dynorphin B (1-9) to determine the IC50 for cAMP inhibition.
Conclusion
This technical guide provides a comprehensive overview of the foundational research on Dynorphin B (1-9) and the kappa opioid receptor. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and drug development professionals. A thorough understanding of these core concepts is essential for advancing our knowledge of the dynorphin/KOR system and for the rational design of novel therapeutics targeting this important signaling pathway.
References
Methodological & Application
Solid-Phase Synthesis Protocol for Dynorphin B (1-9)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphin B (1-9), with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Gln, is a truncated form of the endogenous opioid peptide Dynorphin B. It is a potent and selective agonist for the kappa opioid receptor (KOR) and is of significant interest in neuroscience research and as a potential therapeutic agent. This document provides a detailed protocol for the solid-phase synthesis of Dynorphin B (1-9) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis.[1][2][3][4][5]
Principle of the Method
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of the Fmoc protecting group for the Nα-amino group of the amino acids allows for its removal under mild basic conditions, while acid-labile protecting groups are used for the amino acid side chains. This orthogonal protection strategy ensures the integrity of the peptide chain during synthesis. The synthesis proceeds from the C-terminus to the N-terminus. Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to homogeneity.
Materials and Reagents
Resin
-
Rink Amide MBHA resin or PAL-PEG-PS resin
Fmoc-Protected Amino Acids
The following Fmoc-amino acids with their respective side-chain protecting groups are required:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ile-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
Solvents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water (H₂O)
Coupling and Deprotection Reagents
-
Coupling Reagents:
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)
-
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)
Purification and Analysis
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 HPLC columns
-
Lyophilizer
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocol
This protocol is designed for manual synthesis but can be adapted for an automated peptide synthesizer.
Resin Swelling and Initial Deprotection
-
Weigh the Rink Amide resin and place it in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin).
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Perform a ninhydrin test to confirm the presence of free primary amines.
Amino Acid Coupling Cycle (Repeated for each amino acid)
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin substitution), PyBOP (4 eq.), and HOBt (4 eq.) in DMF. Add DIEA (10 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Repeat this cycle for each amino acid in the sequence from C-terminus to N-terminus.
Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify it using preparative RP-HPLC with a C18 column. A linear gradient of water/ACN containing 0.1% TFA is typically used.
-
Analysis: Collect the fractions containing the purified peptide and verify the purity using analytical RP-HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry to determine its molecular weight.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white powder.
Data Presentation
Table 1: Summary of Quantitative Data for Dynorphin B (1-9) Synthesis
| Parameter | Value |
| Resin Substitution | 0.2 - 0.5 mmol/g |
| Amino Acid Equivalents | 4 eq. per coupling |
| Coupling Reagent Equivalents | PyBOP (4 eq.), HOBt (4 eq.) |
| Base Equivalents | DIEA (10 eq.) |
| Coupling Time | 2 hours |
| Deprotection Time | 20 minutes |
| Cleavage Time | 2-3 hours |
| Typical Crude Purity | 50-80% |
| Typical Final Purity | >95% |
| Expected Molecular Weight | Approximately 1137.4 g/mol |
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for Dynorphin B (1-9).
Signaling Pathway Context (Simplified)
While this document focuses on the synthesis, it's important to understand the biological context. Dynorphin B (1-9) primarily acts on the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of Dynorphin B (1-9) via the KOR.
References
- 1. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Dynorphin B (1-9) and its Fragments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin B (Dyn B), a potent endogenous opioid peptide, and its fragments are crucial modulators of the kappa-opioid receptor (KOR) system. This system is implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. Accurate and sensitive quantification of Dynorphin B (1-9) and its metabolites is therefore essential for advancing our understanding of its biological roles and for the development of novel therapeutics targeting the KOR.
This document provides detailed application notes and protocols for the analysis of Dynorphin B (1-9) and its fragments using mass spectrometry. The methodologies described herein are designed to offer high sensitivity and specificity, enabling researchers to reliably detect and quantify these neuropeptides in complex biological matrices.
Signaling Pathway of Dynorphin B
Dynorphin B primarily exerts its effects through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding of Dynorphin B, the KOR initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation can modulate ion channels, leading to neuronal hyperpolarization. A distinct, non-canonical signaling pathway involves the recruitment of β-arrestin, which can mediate a separate set of cellular responses. Understanding these pathways is critical for interpreting the functional consequences of Dynorphin B activity.
Figure 1: Dynorphin B Signaling Pathway.
Quantitative Data
Accurate mass measurement is fundamental to the identification and quantification of Dynorphin B (1-9) and its fragments. The following tables provide theoretical mass-to-charge (m/z) ratios for the intact peptide and its predicted fragmentation products (b and y ions) which are commonly observed during collision-induced dissociation (CID) in a mass spectrometer.
Table 1: Mass Information for Dynorphin B (1-9)
| Peptide Sequence | Molecular Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| YGGFLRRQF | C54H78N16O12 | 1143.30 | 1142.60 |
Table 2: Theoretical m/z Values for Singly Charged b and y Fragment Ions of Dynorphin B (1-9)
| Amino Acid | # | b ion (m/z) | y ion (m/z) | # | Amino Acid |
| Y | 1 | 164.07 | 1143.61 | 9 | F |
| G | 2 | 221.09 | 980.54 | 8 | Q |
| G | 3 | 278.11 | 923.52 | 7 | R |
| F | 4 | 425.18 | 866.50 | 6 | R |
| L | 5 | 538.26 | 710.40 | 5 | L |
| R | 6 | 694.36 | 597.31 | 4 | F |
| R | 7 | 850.46 | 441.21 | 3 | G |
| Q | 8 | 978.52 | 285.11 | 2 | G |
| F | 9 | 1125.59 | 157.05 | 1 | Y |
Note: These are theoretical values. Observed m/z may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Serum)
A robust sample preparation protocol is critical for removing interfering substances and enriching for the target analytes.
-
Protein Precipitation:
-
To 100 µL of serum, add 300 µL of ice-cold acetone.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Peptide Extraction:
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
For enhanced sensitivity, especially at physiological concentrations, enzymatic digestion can be employed.
-
-
Optional: Enzymatic Digestion with Lys-N:
-
To the reconstituted peptide extract, add Lys-N metalloendopeptidase at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4 hours. This digestion cleaves at the N-terminal side of lysine residues, which can generate specific fragments suitable for targeted quantification. For Dynorphin B, this step is less common as the native peptide or its direct fragments are often the targets. However, for larger Dynorphin species, this can be a useful strategy.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the separation and detection of Dynorphin B (1-9) and its fragments.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is recommended (e.g., 100 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 40% B
-
15-17 min: Linear gradient to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.
-
MRM Transitions for Dynorphin B (1-9) Fragment (YGGFLRRQF after potential in-source fragmentation or digestion):
-
A commonly monitored fragment is YGGFLRRQF.[1]
-
Precursor Ion (Q1): m/z 572.5 (for the [M+2H]2+ ion of YGGFLRRQF).
-
Product Ion (Q3): m/z 136.1 (corresponding to the immonium ion of Tyrosine).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen): Flow rate should be optimized for the specific instrument.
-
-
Experimental Workflow
The overall workflow for the mass spectrometry analysis of Dynorphin B (1-9) is depicted below.
Figure 2: General Experimental Workflow.
Data Analysis
For quantitative analysis using MRM, standard curves should be prepared using synthetic Dynorphin B (1-9) of known concentrations in a matrix that closely matches the biological samples. The peak areas of the analyte are plotted against the concentration to generate a calibration curve, from which the concentration in unknown samples can be determined. For identification purposes, the acquired MS/MS spectra of the unknown peaks are compared to a spectral library or to the theoretical fragmentation pattern of Dynorphin B (1-9).
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the sensitive and specific analysis of Dynorphin B (1-9) and its fragments by mass spectrometry. These methods are essential tools for researchers in neuroscience, pharmacology, and drug development who are investigating the roles of the dynorphin system in health and disease. Careful optimization of sample preparation and instrument parameters will ensure high-quality, reproducible data for advancing our understanding of this critical neuropeptide system.
References
Application Notes and Protocols for Radioligand Binding Assay of Dynorphin B (1-9) at Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical component of the endogenous opioid system.[1] Its activation by endogenous ligands, such as dynorphins, is implicated in a variety of physiological and pathological processes, including pain, addiction, mood, and cognition.[2][3] Dynorphin B (1-9) is a potent endogenous peptide agonist for the KOR. Understanding the binding characteristics of ligands like Dynorphin B (1-9) to the KOR is fundamental for the development of novel therapeutics targeting this receptor.
Radioligand binding assays are a powerful and widely used technique to quantify the interaction between a ligand and a receptor.[4][5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Dynorphin B (1-9) for the KOR, typically expressed in a stable cell line such as Chinese Hamster Ovary (CHO-KOR) cells.
Kappa Opioid Receptor Signaling Pathway
The KOR is primarily coupled to the inhibitory G protein, Gαi/o. Upon agonist binding, such as Dynorphin B, the receptor undergoes a conformational change, leading to the activation of the G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. More recent research has also highlighted the role of β-arrestin-dependent signaling pathways in mediating some of the effects of KOR activation, which can be distinct from the G protein-mediated effects.
Application Notes
-
Drug Discovery and Development: This assay is crucial for screening and characterizing novel KOR agonists and antagonists. By determining the binding affinity (Ki) of new chemical entities, researchers can identify potent and selective compounds for further development.
-
Structure-Activity Relationship (SAR) Studies: The assay allows for the systematic evaluation of how chemical modifications to a ligand, such as Dynorphin B (1-9), affect its binding to the KOR. This information is vital for optimizing lead compounds.
-
Pharmacological Research: Investigating the binding of various ligands helps in understanding the pharmacology of the KOR and its role in different physiological and disease states.
-
Quality Control: This assay can be used to ensure the potency and consistency of newly synthesized batches of ligands targeting the KOR.
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of Dynorphin B (1-9) for the KOR. The assay measures the ability of unlabeled Dynorphin B (1-9) to displace a specific radiolabeled ligand, such as [³H]U69,593, from the receptor.
Experimental Workflow
Materials and Reagents
-
Receptor Source: Membranes from CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).
-
Radioligand: [³H]U69,593 (specific activity ~40-60 Ci/mmol).
-
Test Ligand: Dynorphin B (1-9).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand, such as 10 µM unlabeled U69,593 or Nor-Binaltorphimine (nor-BNI).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/B filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
Membrane Preparation
-
Culture CHO-hKOR cells to confluency.
-
Harvest the cells by scraping and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Store the membrane aliquots at -80°C until use.
Competition Binding Assay Protocol
-
Thaw the CHO-hKOR membrane preparation on ice.
-
Dilute the membranes in assay buffer to a final concentration of approximately 20-50 µg of protein per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of diluted membranes, 50 µL of [³H]U69,593 (at a final concentration near its Kd, typically 0.5-2 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of diluted membranes, 50 µL of [³H]U69,593, and 100 µL of 10 µM unlabeled U69,593.
-
Competition Binding: 50 µL of diluted membranes, 50 µL of [³H]U69,593, and 100 µL of varying concentrations of Dynorphin B (1-9) (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three to four times with 3-5 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with an appropriate amount of scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Presentation
The binding affinities of Dynorphin B (1-9) and other relevant ligands at the kappa opioid receptor are summarized in the table below. These values are typically determined through competition binding assays as described above.
| Ligand | Receptor | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Dynorphin B (1-9) | Mouse KOR | [³⁵S]GTPγS functional assay | 1.1 ± 0.2 (EC₅₀) | - | |
| Dynorphin B | Human KOR | Radioligand Binding ([³H]-U69,593) | - | 0.72 ± 0.18 | |
| U69,593 | Human KOR | Radioligand Binding ([³H]U69,593) | - | 1.05 - 1.1 | |
| Nor-Binaltorphimine (nor-BNI) | Human KOR | Radioligand Binding ([³H]U69,593) | - | ~0.2 | |
| Dynorphin A (1-17) | Mouse KOR | [³⁵S]GTPγS functional assay | 0.4 ± 0.1 (EC₅₀) | - | |
| Dynorphin A | Human KOR | Radioligand Binding ([³H]-U69,593) | - | 0.04 ± 0.0 |
Note: IC₅₀ values from functional assays like [³⁵S]GTPγS are measures of potency (EC₅₀) and not directly comparable to Kᵢ values from binding assays without further analysis.
Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the concentration of Dynorphin B (1-9).
-
Determine the IC₅₀: The IC₅₀ is the concentration of Dynorphin B (1-9) that inhibits 50% of the specific binding of the radioligand. This value can be determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.
-
Calculate the Inhibition Constant (Kᵢ): The Kᵢ is a measure of the affinity of the competing ligand (Dynorphin B (1-9)) for the receptor and is independent of the radioligand concentration. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd of the radioligand should be determined independently through saturation binding experiments.
-
References
- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Target Systems: Opioid Mu (OP3) (human) membrane preparation, in CHO-K1 cells. 400 Units. | Revvity [revvity.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vitro Functional Assays of Dynorphin B (1-9) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphin B (Dyn B), an endogenous opioid peptide derived from the precursor prodynorphin, is a potent agonist at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] Its N-terminal fragment, Dynorphin B (1-9), retains biological activity and is a subject of interest in neuroscience and pharmacology for its role in pain, addiction, and mood regulation.[3][4] The activation of KOR by dynorphins initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.[5] Additionally, KOR activation can trigger G protein-independent signaling through the recruitment of β-arrestin.
These application notes provide detailed protocols for key in vitro functional assays to characterize the activity of Dynorphin B (1-9) at opioid receptors. The described methods include assays for G protein activation ([³⁵S]GTPγS binding), downstream signaling (cAMP inhibition), and G protein-independent signaling (β-arrestin recruitment).
Signaling Pathways of Dynorphin B (1-9)
Dynorphin B (1-9) primarily acts as an agonist at the Kappa Opioid Receptor (KOR), a Gi/o-coupled GPCR. This interaction triggers two main signaling cascades: G protein-dependent and G protein-independent pathways.
Quantitative Data Summary
The following tables summarize the functional activity of Dynorphin B (1-9) and related peptides from various in vitro assays. These values are essential for comparing the potency and efficacy of different ligands.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | Receptor | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of reference) | Reference |
|---|---|---|---|---|---|
| Dynorphin B (1-9) | KOR | Mouse Striatal Membranes | ~1000 | Not specified | |
| Dynorphin A (1-17) | KOR | hKOPr-CHO Membranes | Not specified | Higher than Dyn B | |
| Dynorphin B | KOR | hKOPr-CHO Membranes | Not specified | Lower than Dyn A |
| U69,593 | KOR | Mouse Striatal Membranes | 470 | 30% over vehicle | |
Note: The dose-response curves for dynorphin peptides in the [³⁵S]GTPγS assay often do not reach a saturable plateau, making precise Eₘₐₓ calculations challenging.
Table 2: cAMP Inhibition Assay
| Ligand | Receptor | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Dynorphin B (1-9) | KOR | HEK-fKOP | Potent | |
| Dynorphin B (1-9) | DOR | HEK-fDOP | Most potent fragment tested | |
| Dynorphin B (1-9) | MOR | HEK-fMOP | Low potency | |
| Dynorphin A (1-17) | KOR | PC12-SpH-KOR | Similar to Dyn B |
| Dynorphin B | KOR | PC12-SpH-KOR | Similar to Dyn A | |
Table 3: β-Arrestin Recruitment Assay
| Ligand | Receptor | Assay Type | EC₅₀ (nM) | Bias Factor | Reference |
|---|---|---|---|---|---|
| Dynorphin (1-9) | KOR | Tango | Not specified | 16 (G protein biased) | |
| Dynorphin A (1-17) | KOR | Tango | 268 | 34 (G protein biased) |
| Salvinorin A | KOR | Tango | 5.75 | 1 (Unbiased) | |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It is a direct measure of G protein activation.
References
- 1. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
Developing High-Affinity Antibodies for Dynorphin B (1-9) Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and application of polyclonal antibodies specifically targeting the neuropeptide Dynorphin B (1-9) for use in immunohistochemistry (IHC). These protocols cover antigen preparation, antibody production and purification, and detailed procedures for tissue staining and analysis.
Introduction
Dynorphin B, and its N-terminal fragment Dynorphin B (1-9) (sequence: YGGFLRRQF), are endogenous opioid peptides derived from the precursor protein prodynorphin.[1] These neuropeptides are implicated in a variety of physiological and pathological processes, including pain modulation, addiction, and mood regulation, primarily through their interaction with the kappa-opioid receptor (KOR).[2][3][4][5] The ability to accurately visualize the localization of Dynorphin B (1-9) in neural circuits is crucial for understanding its function. This guide provides detailed methodologies for generating and validating specific antibodies for this purpose.
Data Presentation: Antibody Performance and IHC Parameters
The following tables summarize key quantitative data for the development and use of Dynorphin B (1-9) antibodies.
Table 1: Immunogen Preparation and Antibody Titer
| Parameter | Value/Range | Notes |
| Antigen | Synthetic Dynorphin B (1-9) with C-terminal Cysteine | Cysteine is added for conjugation to the carrier protein. |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | KLH is a large, immunogenic protein that enhances the immune response to the small peptide. |
| Conjugation Method | Maleimide-thiol chemistry | Covalent linkage of the peptide to the carrier protein. |
| Immunization Host | Rabbit | Rabbits are commonly used for polyclonal antibody production due to their robust immune response. |
| Adjuvant | Freund's Complete Adjuvant (first immunization), Freund's Incomplete Adjuvant (booster immunizations) | Adjuvants enhance the immune response. |
| Typical Antibody Titer | >1:20,000 | Determined by indirect ELISA against the Dynorphin B (1-9) peptide. |
Table 2: Immunohistochemistry Protocol Parameters
| Parameter | Recommended Starting Condition | Optimization Range |
| Tissue Fixation | 4% Paraformaldehyde (PFA) in PBS | N/A |
| Tissue Preparation | Free-floating vibratome sections (30-50 µm) or paraffin-embedded sections (5-10 µm) | N/A |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with 10 mM Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes | Time and temperature may be optimized. |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:5000 |
| Primary Antibody Incubation | Overnight at 4°C | 24-72 hours at 4°C |
| Secondary Antibody | Species-specific fluorescently-labeled or biotinylated secondary antibody | N/A |
| Detection System | Fluorescence microscopy or DAB with HRP-conjugated streptavidin | N/A |
Experimental Protocols
Protocol 1: Antigen Preparation - Dynorphin B (1-9)-KLH Conjugation
This protocol describes the conjugation of a synthetic Dynorphin B (1-9) peptide containing a C-terminal cysteine to Keyhole Limpet Hemocyanin (KLH) using a maleimide crosslinker.
Materials:
-
Synthetic Dynorphin B (1-9) with a C-terminal cysteine (YGGFLRRQFC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimide-based crosslinker (e.g., Sulfo-SMCC)
-
Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2
-
Desalting columns
Procedure:
-
Activate KLH: Dissolve KLH in conjugation buffer. Add a 20-fold molar excess of the maleimide crosslinker to the KLH solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Remove excess crosslinker: Pass the activated KLH solution through a desalting column equilibrated with conjugation buffer to remove unreacted crosslinker.
-
Prepare Peptide: Dissolve the Dynorphin B (1-9)-Cys peptide in conjugation buffer.
-
Conjugation Reaction: Immediately mix the activated KLH with the peptide solution at a 1:100 molar ratio (KLH:peptide). Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add a final concentration of 1 mM β-mercaptoethanol to quench the reaction by capping any unreacted maleimide groups.
-
Purification: Dialyze the conjugate against PBS (pH 7.4) to remove unreacted peptide and other small molecules.
-
Quantification: Determine the protein concentration of the conjugate using a BCA protein assay. The conjugate is now ready for immunization.
Protocol 2: Polyclonal Antibody Production
This protocol outlines the immunization of rabbits to generate polyclonal antibodies against the Dynorphin B (1-9)-KLH conjugate.
Materials:
-
Dynorphin B (1-9)-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Two healthy adult rabbits
-
Sterile syringes and needles
Procedure:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit to serve as a negative control.
-
Primary Immunization: Emulsify the Dynorphin B (1-9)-KLH conjugate with an equal volume of FCA. Inject each rabbit subcutaneously at multiple sites with a total of 500 µg of the conjugate.
-
Booster Immunizations: At 2-week intervals, boost the rabbits with 250 µg of the conjugate emulsified with FIA.
-
Titer Monitoring: After the second boost, collect small blood samples 7-10 days after each immunization to monitor the antibody titer using an indirect ELISA protocol (see Protocol 3).
-
Final Bleed: Once a high antibody titer is achieved (typically after 3-4 boosts), perform a final bleed to collect the antiserum.
Protocol 3: Monitoring Antibody Titer by Indirect ELISA
Materials:
-
Synthetic Dynorphin B (1-9) peptide
-
96-well ELISA plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Rabbit serum (pre-immune and immune)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
TMB substrate
-
Stop Solution: 2 N H₂SO₄
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL Dynorphin B (1-9) peptide in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (pre-immune and immune) in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (5-15 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.
Protocol 4: Affinity Purification of Dynorphin B (1-9) Antibodies
This protocol describes the purification of specific antibodies from rabbit serum using a peptide affinity column.
Materials:
-
Rabbit antiserum
-
AminoLink or SulfoLink Coupling Resin
-
Synthetic Dynorphin B (1-9) peptide with a C-terminal cysteine
-
Coupling Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5
-
Wash Buffer: 1 M NaCl
-
Elution Buffer: 100 mM Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris, pH 8.0
-
PBS, pH 7.4
Procedure:
-
Column Preparation: Prepare an affinity column by covalently coupling the Dynorphin B (1-9)-Cys peptide to the resin according to the manufacturer's instructions.
-
Serum Application: Dilute the rabbit serum 1:1 with PBS and pass it over the affinity column. A peristaltic pump can be used to recirculate the serum over the column for several hours to overnight at 4°C to maximize binding.
-
Washing: Wash the column extensively with PBS to remove unbound proteins, followed by a wash with 1 M NaCl to remove non-specifically bound proteins. Continue washing with PBS until the A280 of the flow-through is near baseline.
-
Elution: Elute the bound antibodies with 100 mM Glycine, pH 2.5. Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer to immediately neutralize the low pH and prevent antibody denaturation.
-
Fraction Analysis: Measure the A280 of each fraction to identify the fractions containing the purified antibody.
-
Pooling and Dialysis: Pool the antibody-containing fractions and dialyze against PBS, pH 7.4.
-
Storage: Add a preservative such as sodium azide to 0.02% and store the purified antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 5: Immunohistochemistry for Dynorphin B (1-9) in Rodent Brain Tissue
This protocol provides a general guideline for fluorescent immunohistochemistry on free-floating rodent brain sections.
Materials:
-
4% PFA-fixed rodent brain
-
Vibratome or cryostat
-
PBS
-
PBST (PBS with 0.3% Triton X-100)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Purified anti-Dynorphin B (1-9) antibody
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Sectioning: Cut 30-50 µm thick coronal or sagittal sections of the fixed brain using a vibratome or cryostat.
-
Washing: Wash the free-floating sections three times for 10 minutes each in PBS.
-
Blocking: Incubate the sections in blocking buffer for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections in the primary antibody solution (anti-Dynorphin B (1-9) diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate the sections in the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 2 hours at room temperature in the dark.
-
Washing: Wash the sections three times for 10 minutes each in PBST in the dark.
-
Counterstaining: Incubate the sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto microscope slides and coverslip with antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 6: Antibody Validation Using Knockout Tissue
The most definitive method for validating antibody specificity is to use tissue from a knockout (KO) animal that does not express the target protein.
Procedure:
-
Obtain brain tissue from a prodynorphin knockout mouse and a wild-type littermate.
-
Process the tissues from both animals in parallel using the same fixation, sectioning, and IHC protocol (Protocol 5).
-
Image the sections from both the wild-type and knockout animals using identical microscope settings (e.g., laser power, gain, exposure time).
-
A specific antibody will show clear staining in the wild-type tissue in expected brain regions, while no staining should be observed in the knockout tissue.
Visualizations
Caption: Workflow for Dynorphin B (1-9) antibody development.
Caption: Immunohistochemistry workflow for Dynorphin B (1-9).
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dynorphin B (1-9) in Studying Kappa-Opioid Receptor Internalization
Application Note
Introduction
Dynorphin B (1-9), a truncated form of the endogenous opioid peptide Dynorphin B, serves as a valuable tool for investigating the intricate processes of G-protein coupled receptor (GPCR) internalization, specifically focusing on the kappa-opioid receptor (KOR). Unlike its counterpart, Dynorphin A, which primarily targets the KOR for degradation, Dynorphin B (1-9) has been shown to promote receptor recycling. This differential trafficking provides a unique paradigm for researchers to dissect the molecular mechanisms governing the fate of internalized receptors, which has significant implications for understanding receptor signaling, desensitization, and the development of novel therapeutics with specific signaling profiles. This application note provides a comprehensive overview of the use of Dynorphin B (1-9) in studying KOR internalization, including detailed experimental protocols and quantitative data.
Principle
Upon binding to the KOR, both Dynorphin A and Dynorphin B induce receptor internalization. However, the subsequent intracellular sorting of the receptor-ligand complex diverges significantly. Dynorphin A directs the internalized KOR towards the degradative pathway, leading to its trafficking to late endosomes and lysosomes. In contrast, Dynorphin B, including the (1-9) fragment, promotes the recycling of the KOR back to the plasma membrane via Rab11-positive recycling endosomes. This differential sorting allows for the investigation of the molecular determinants that dictate whether a receptor is recycled or degraded, a critical aspect of GPCR regulation and signaling.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Dynorphin peptides on KOR function.
Table 1: Binding Affinities of Dynorphin Peptides for the Kappa-Opioid Receptor
| Ligand | Cell Line | Ki (nM) | Reference |
| Dynorphin B (1-13) | PC12 SpH-KOR | Low: 37.8 ± 0.2, High: 0.010 ± 0.31 | [1] |
| CHO-KOR | Low: 355 ± 0.1, High: 0.38 ± 0.11 | [1] | |
| Dynorphin A (1-17) | PC12 SpH-KOR | Low: 52.4 ± 0.3, High: 0.016 ± 0.47 | [1] |
| CHO-KOR | Low: 119 ± 0.2, High: 0.26 ± 0.54 | [1] |
Table 2: Functional Activity of Dynorphin Peptides at the Kappa-Opioid Receptor
| Peptide | Assay | Parameter | Value | Cell Line | Reference |
| Dynorphin B (1-9) | [35S]GTPγS binding | EC50 | < 1 µM | Mouse Striatal Membranes | [2] |
| Dynorphin B (1-13) | cAMP Inhibition | IC50 | ~1 µM (maximal inhibition) | PC12 SpH-KOR | |
| Dynorphin A (1-17) | cAMP Inhibition | IC50 | ~1 µM (maximal inhibition) | PC12 SpH-KOR |
Visualizations
Signaling Pathways
Caption: Differential trafficking of KOR induced by Dynorphin A and Dynorphin B (1-9).
Experimental Workflow
Caption: General experimental workflow for studying KOR internalization.
Experimental Protocols
Protocol 1: Quantification of KOR Recycling using Total Internal Reflection Fluorescence (TIRF) Microscopy
Objective: To visualize and quantify the recycling of KOR to the plasma membrane following agonist-induced internalization.
Materials:
-
KOR-expressing cells (e.g., PC12 cells stably expressing SpH-KOR)
-
Poly-D-lysine coated glass-bottom dishes
-
Live-cell imaging medium (e.g., L-15 with 5% FBS)
-
Dynorphin B (1-9) and Dynorphin A (1 µM working solutions)
-
TIRF microscope equipped with a 60x or 100x oil-immersion objective and an EM-CCD camera
-
Image analysis software (e.g., FIJI/ImageJ)
Procedure:
-
Cell Seeding: Seed KOR-expressing cells onto poly-D-lysine coated glass-bottom dishes 24-48 hours prior to imaging to achieve 50-70% confluency.
-
Induce Internalization: Replace the culture medium with pre-warmed live-cell imaging medium. Treat the cells with 1 µM Dynorphin B (1-9) or Dynorphin A for 5-10 minutes at 37°C to induce receptor internalization.
-
TIRF Imaging Setup: Mount the dish onto the TIRF microscope stage. Use a temperature-controlled chamber to maintain the cells at 37°C.
-
Image Acquisition:
-
Focus on the cell-coverslip interface.
-
Acquire a pre-treatment image.
-
After agonist addition, acquire a time-lapse series of images (e.g., one frame every 2-5 seconds) for 10-15 minutes to observe receptor recycling events (exocytosis).
-
-
Quantitative Analysis:
-
Using image analysis software, manually or automatically detect and count the number of exocytic events (sudden appearance of bright fluorescent spots at the plasma membrane).
-
Normalize the number of recycling events to the cell surface area and the duration of the recording to obtain a recycling rate (events/µm²/min).
-
Protocol 2: Cell Surface ELISA for KOR Internalization
Objective: To quantify the amount of KOR remaining on the cell surface after agonist treatment as a measure of internalization.
Materials:
-
CHO-KOR cells (or other suitable cell line)
-
96-well cell culture plates
-
Dynorphin B (1-9) and Dynorphin A (at various concentrations)
-
Primary antibody against an extracellular epitope of KOR (e.g., anti-FLAG antibody for FLAG-tagged KOR)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CHO-KOR cells into a 96-well plate and grow to confluency.
-
Agonist Treatment: Treat cells with varying concentrations of Dynorphin B (1-9) or Dynorphin A for 30-60 minutes at 37°C. Include an untreated control.
-
Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with wash buffer and incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the cells five times with wash buffer. Add TMB substrate and incubate until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of receptor on the cell surface. Calculate the percentage of internalization relative to the untreated control.
Protocol 3: HTRF cAMP Assay for KOR Functional Activity
Objective: To measure the inhibition of cAMP production upon KOR activation by Dynorphin B (1-9).
Materials:
-
KOR-expressing cells (e.g., CHO-KOR)
-
384-well white microplates
-
Dynorphin B (1-9) and Dynorphin A (at various concentrations)
-
Forskolin
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend KOR-expressing cells in stimulation buffer.
-
Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Agonist and Forskolin Addition: Add 5 µL of varying concentrations of Dynorphin B (1-9) or Dynorphin A, followed by 5 µL of forskolin (to stimulate cAMP production). Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP cryptate solution to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP from a standard curve. The inhibition of forskolin-stimulated cAMP production reflects the agonist activity of Dynorphin B (1-9).
Conclusion
Dynorphin B (1-9) is a critical tool for elucidating the mechanisms of KOR internalization and trafficking. Its ability to promote receptor recycling, in contrast to the degradation pathway induced by Dynorphin A, provides a powerful system for studying the molecular switches that govern the fate of internalized GPCRs. The protocols outlined in this application note provide a framework for researchers to quantitatively assess these processes, contributing to a deeper understanding of opioid receptor biology and aiding in the development of functionally selective opioid ligands.
References
- 1. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of Dynorphin B (1-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the metabolic stability of the neuropeptide Dynorphin B (1-9). Understanding the metabolic fate of this peptide is crucial for its development as a potential therapeutic agent. These protocols cover in vitro stability assays in key biological matrices, including plasma, serum, and liver microsomes, and outline the necessary analytical techniques for quantification.
Introduction
Dynorphin B (1-9) is a biologically active fragment of the opioid peptide Dynorphin B. Like many therapeutic peptides, its clinical utility is often limited by rapid degradation by endogenous peptidases.[1] Assessing its metabolic stability early in the drug development process is essential to identify potential liabilities and guide strategies for improving its pharmacokinetic profile. The following protocols provide standardized methods to evaluate the half-life and degradation pathways of Dynorphin B (1-9) in relevant biological environments.
Data Presentation
The following tables summarize the expected metabolic stability of Dynorphin B (1-9) and related dynorphin fragments in various biological matrices. It is important to note that the metabolic half-life of peptides can vary significantly between species and experimental conditions.
Table 1: Metabolic Stability of Dynorphin Fragments in Plasma/Serum
| Peptide | Matrix | Species | Half-life (t½) | Reference |
| Dynorphin A | Plasma | Human | < 1 - 4 minutes | [1] |
| Dynorphin A (1-7) | Serum | Rat | Degraded within 30 min | |
| Dynorphin A (1-11) | Plasma | Rat | 0.7 hours (42 minutes) | |
| Dynorphin B (1-9) | HEK Cell Culture | --- | 56% remaining after 30 min |
Experimental Protocols
Metabolic Stability in Plasma or Serum
This protocol details the procedure for determining the stability of Dynorphin B (1-9) in plasma or serum from different species (e.g., human, rat, mouse).
Materials:
-
Dynorphin B (1-9) peptide
-
Human, rat, or mouse plasma or serum (heparinized or EDTA-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-endogenous peptide for LC-MS/MS)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Vortex mixer
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of Dynorphin B (1-9) in a suitable solvent (e.g., water or PBS).
-
Incubation: a. Pre-warm plasma or serum to 37°C. b. In microcentrifuge tubes, add 495 µL of the pre-warmed plasma or serum. c. To initiate the reaction, add 5 µL of the 1 mg/mL Dynorphin B (1-9) stock solution to each tube to achieve a final concentration of 10 µg/mL. d. Vortex gently to mix.
-
Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: a. To a new microcentrifuge tube, add a 100 µL aliquot of the incubation mixture. b. Immediately add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and stop the enzymatic reaction. c. Vortex vigorously for 30 seconds.
-
Sample Preparation for Analysis: a. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. b. Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Analysis: a. Analyze the samples by reverse-phase HPLC (RP-HPLC) or, for higher sensitivity and specificity, by LC-MS/MS. b. Monitor the disappearance of the parent Dynorphin B (1-9) peak over time relative to the internal standard.
-
Data Analysis: a. Plot the natural logarithm of the percentage of remaining Dynorphin B (1-9) against time. b. Determine the degradation rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Metabolic Stability in Liver Microsomes
This protocol assesses the phase I metabolic stability of Dynorphin B (1-9) using liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Dynorphin B (1-9) peptide
-
Human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Vortex mixer
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of Dynorphin B (1-9) in a suitable solvent.
-
Incubation Mixture: a. In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes (e.g., 0.5 mg/mL protein concentration). b. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: a. Add Dynorphin B (1-9) to the pre-warmed incubation mixture to a final concentration of 1-10 µM. b. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate the reaction at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Quenching: Stop the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Sample Preparation for Analysis: a. Vortex the samples and centrifuge at high speed to pellet the microsomal protein. b. Transfer the supernatant to HPLC vials for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of Dynorphin B (1-9).
-
Data Analysis: Calculate the half-life as described in the plasma stability protocol.
Visualization of Workflows and Pathways
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for assessing Dynorphin B (1-9) stability in plasma.
Experimental Workflow for Liver Microsome Stability Assay
Caption: Workflow for Dynorphin B (1-9) liver microsome stability assay.
Putative Metabolic Degradation Pathway of Dynorphins
Caption: Simplified metabolic pathway of Dynorphin B.
Conclusion
The protocols provided herein offer a standardized approach to evaluating the metabolic stability of Dynorphin B (1-9). Consistent application of these methods will generate reliable data to inform lead optimization and the design of more stable and effective peptide therapeutics. Further investigation into the specific peptidases responsible for the degradation of Dynorphin B (1-9) will be beneficial for the rational design of stabilized analogs.
References
Troubleshooting & Optimization
optimizing Dynorphin B (1-9) solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynorphin B (1-9). The focus is on optimizing the solubility of this neuropeptide for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Dynorphin B (1-9) and what is its primary mechanism of action?
Dynorphin B (1-9) is a nine-amino-acid endogenous opioid neuropeptide, with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe. It is a cleavage product of the larger peptide Dynorphin B. Its primary mechanism of action is as an agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR is associated with various physiological effects, including analgesia, dysphoria, and modulation of mood and addiction pathways.
Q2: My Dynorphin B (1-9) is supplied as a trifluoroacetate (TFA) salt. How does this affect my experiments?
Most synthetic peptides, including Dynorphin B (1-9), are purified using reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is a TFA salt. The TFA counterions can:
-
Lower the pH of your solution: When dissolved in unbuffered aqueous solutions like sterile water or saline, the TFA salt can make the solution slightly acidic.
-
Influence solubility: The salt form can impact how the peptide dissolves.
-
Have biological effects: At high concentrations, TFA itself can have biological effects or interfere with certain assays. For most in vivo studies using dilute solutions, this is not a concern. However, if you suspect TFA interference, consider performing a salt exchange procedure.
Q3: What is the recommended storage condition for Dynorphin B (1-9) powder and solutions?
-
Lyophilized Powder: Store at -20°C for long-term stability. The powder is stable for years under these conditions.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO), aliquot into single-use volumes, and store at -80°C. This prevents degradation from repeated freeze-thaw cycles. It is recommended to use stock solutions within a month.
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions on the day of use from a thawed stock aliquot.
Troubleshooting Guide: Solubility Issues
Problem: My lyophilized Dynorphin B (1-9) powder will not dissolve in sterile water or saline.
-
Cause 1: Insufficient Solvent/Concentration Too High: The reported solubility of Dynorphin B (1-9) TFA salt in water is approximately 1 mg/mL.[1][2] Attempting to create a more concentrated aqueous solution may fail.
-
Solution 1: Increase Solvent Volume. Recalculate your desired concentration and ensure you are using enough solvent. Refer to the solubility data table below.
-
Cause 2: Peptide Characteristics. Dynorphin B (1-9) has a net positive charge due to its arginine residues, which generally favors solubility in slightly acidic aqueous solutions. However, hydrophobic residues (Phenylalanine, Leucine) can hinder dissolution.
-
Solution 2: Gentle Agitation & Sonication. After adding the solvent, vortex the vial gently. If dissolution is slow, a brief sonication (10-20 seconds) in a water bath can help break up aggregates and improve solubility. Avoid excessive sonication, which can heat the sample and cause degradation.
-
Cause 3: pH of the Solution. The TFA salt can make the solution acidic. Depending on the peptide's isoelectric point, solubility might be poor at this pH.
-
Solution 3: Use a Buffered Solution or Adjust pH. Try dissolving the peptide in a buffer such as Phosphate-Buffered Saline (PBS, pH 7.2-7.4). If using an unbuffered solution, a very small amount of a weak acid (e.g., 10% acetic acid) can sometimes aid dissolution for basic peptides.
Problem: The peptide dissolves initially but then precipitates out of solution.
-
Cause 1: Reaching Saturation Limit. The concentration may be at the very edge of the peptide's solubility limit in that specific solvent. Small changes in temperature can cause it to crash out.
-
Solution 1: Use a Co-solvent. For in vivo studies, it is common to use a vehicle containing a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is frequently used. Start by dissolving the peptide in a small amount of 100% DMSO, then slowly add the aqueous component (e.g., saline) dropwise while vortexing.
-
Cause 2: Aggregation. Peptides, especially at higher concentrations, can aggregate over time.
-
Solution 2: Prepare Fresh. Always prepare the final working solution immediately before use. Do not store dilute aqueous solutions for extended periods.
Quantitative Data Summary
The following table summarizes the known solubility of Dynorphin B (1-9). Note that precise quantitative data in common biological buffers is not widely published; much of the information is qualitative.
| Solvent/Vehicle | Concentration | Notes | Source(s) |
| Water (Sterile, Distilled) | ~ 1 mg/mL | This is a common starting point for initial reconstitution. | [1][2] |
| DMSO (Dimethyl Sulfoxide) | Qualitatively Soluble | Vendor datasheets confirm solubility, but a specific mg/mL is not provided. Useful for preparing high-concentration stock solutions. | [3] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | No specific data available | Solubility is expected to be similar to or slightly better than water due to buffering capacity. | |
| Saline (0.9% NaCl) | No specific data available | Solubility is expected to be similar to water. The lack of buffering may be a factor. | |
| Ethanol | Qualitatively Soluble | Used in one study as a vehicle, but concentration was not specified. | |
| DMSO/PEG300/Tween-80/Water | Formulation Dependent | A complex vehicle suggested for in vivo use to achieve higher concentrations and stability. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Dynorphin B (1-9)
This protocol describes the initial step of dissolving the lyophilized peptide to create a stock solution.
-
Preparation: Allow the vial of lyophilized Dynorphin B (1-9) to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.
-
Solvent Addition: Based on your desired stock concentration and the solubility data, carefully add the appropriate volume of cold, sterile solvent (e.g., sterile water for a 1 mg/mL stock).
-
Dissolution: Vortex the vial gently. If the peptide does not dissolve completely, sonicate briefly (10-20 seconds) in an ice-water bath.
-
Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. Store immediately at -80°C.
Protocol 2: Preparation of Dynorphin B (1-9) for In Vivo Injection
This protocol provides a method for preparing an injection-ready solution using a common co-solvent vehicle. This example is for a final concentration that may be difficult to achieve in simple aqueous solutions.
-
Prepare Vehicle Components:
-
100% DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Initial Dissolution: Start with a pre-weighed amount of Dynorphin B (1-9) or a known volume of a concentrated stock solution made in DMSO.
-
Vehicle Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. To your peptide (either powder or in a small DMSO volume), add the required volume of 100% DMSO to make up 10% of the final volume. Ensure the peptide is fully dissolved. b. Add PEG300 to bring the volume to 50% of the final total (i.e., add 40% of the final volume). Mix thoroughly until the solution is clear. c. Add Tween-80 to bring the volume to 55% of the final total (i.e., add 5% of the final volume). Mix again until clear. d. Slowly add the sterile saline dropwise while vortexing to reach the final desired volume (i.e., add 45% of the final volume).
-
Final Check: The final solution should be clear and free of precipitation. If turbidity occurs, the solubility limit has been exceeded.
-
Administration: Use the freshly prepared solution for your in vivo experiment immediately.
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting common solubility issues with Dynorphin B (1-9).
Caption: Troubleshooting workflow for dissolving Dynorphin B (1-9).
Signaling Pathway
Dynorphin B (1-9) binding to the kappa opioid receptor (KOR) initiates a canonical Gi/o-coupled signaling cascade.
Caption: Simplified signaling pathway for Dynorphin B (1-9) via the KOR.
References
Technical Support Center: Chemical Synthesis of Dynorphin B (1-9)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Dynorphin B (1-9) (Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of Dynorphin B (1-9)?
A1: The synthesis of Dynorphin B (1-9) is primarily complicated by two main factors:
-
The Consecutive Arginine Residues (Arg-Arg): Arginine is a sterically bulky amino acid, and its side-chain protecting group (most commonly Pbf) adds further hindrance. This makes coupling reactions inefficient. Moreover, activated arginine is prone to a side reaction forming a stable δ-lactam, which prevents its incorporation into the peptide chain.[1] This issue is compounded when coupling the second arginine onto the first.
-
Peptide Aggregation: The sequence contains hydrophobic residues (Tyr, Phe, Leu) and the bulky Arg(Pbf) groups, which can lead to the growing peptide chains self-associating on the solid-phase support.[2][3] This aggregation blocks reactive sites, leading to incomplete Fmoc deprotection and poor coupling yields, resulting in deletion sequences and difficult purification.[4]
Q2: My mass spectrometry results show a significant peak at [M-156], corresponding to a deletion of one arginine. What is the cause?
A2: A mass corresponding to the deletion of an arginine residue is a very common issue in arginine-rich peptide synthesis. This is typically caused by the intramolecular cyclization of the activated Fmoc-Arg(Pbf)-OH into an unreactive δ-lactam.[1] This side reaction deactivates the amino acid before it can couple to the growing peptide chain on the resin. The consecutive Arg-Arg sequence in Dynorphin B (1-9) makes this problem particularly prevalent.
Q3: Why is the crude purity of my synthesized Dynorphin B (1-9) so low, and why are the peaks in my HPLC chromatogram broad or tailing?
A3: Low crude purity and poor peak shape in HPLC are often symptoms of on-resin aggregation. When peptide chains aggregate, they become poorly solvated, preventing reagents from accessing the N-terminus for deprotection and coupling. This leads to a complex mixture of deletion sequences. These aggregated peptides may also remain associated after cleavage, leading to broad or tailing peaks during HPLC purification. It is also important to note that the net peptide content in a lyophilized sample can be significantly lower than the gross weight (often in the range of 48-68%) due to the presence of water and counter-ions like TFA.
Q4: Are there alternative protecting groups for arginine that can reduce these issues?
A4: Yes, while Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the most common protecting group for arginine in Fmoc-SPPS, alternatives exist. For instance, the nitro (NO2) group shows a lower tendency to form the problematic δ-lactam. However, its removal requires harsher conditions, which may not be compatible with other sensitive residues. For most standard syntheses, optimizing the coupling protocol with the Pbf group is the most common approach.
Troubleshooting Guides
Problem: Incomplete Coupling of Arginine Residues
This issue is identified by the presence of Arg-deletion sequences in the final mass spectrum analysis.
Workflow for Troubleshooting Incomplete Arginine Coupling
Caption: Decision-making process for addressing incomplete arginine coupling.
Problem: Peptide Aggregation on Resin
This is indicated by poor resin swelling, failed Kaiser tests (false negatives), or low crude purity with many deletion sequences.
Workflow for Troubleshooting On-Resin Aggregation
Caption: Step-by-step workflow for mitigating on-resin peptide aggregation.
Data Presentation
Table 1: Comparison of Coupling Efficiency for Protected Arginine Derivatives
This table summarizes the performance of common arginine derivatives in SPPS. Fmoc-Arg(Pbf)-OH is standard but requires optimized protocols to prevent side reactions.
| Protected Amino Acid | Protecting Group | Typical Coupling Efficiency | Key Considerations |
| Fmoc-Arg(Pbf)-OH | Pbf | >99% (with double coupling) | Standard choice for Fmoc-SPPS. Prone to δ-lactam formation, especially in viscous solvents like NBP. |
| Fmoc-Arg(NO2)-OH | Nitro (NO2) | >99% | Low tendency for δ-lactam formation. Requires harsh reduction (e.g., SnCl2) for deprotection. |
| Fmoc-Arg(Boc)2-OH | 2x Boc | Low (~28% in one study) | Highly prone to δ-lactam formation, leading to very poor coupling efficiency. |
Table 2: Effectiveness of Anti-Aggregation Strategies
This table outlines common strategies to overcome aggregation and their typical impact on synthesis outcomes.
| Strategy | Principle | Expected Outcome |
| Use Low-Load Resin (0.2-0.4 mmol/g) | Increases distance between peptide chains. | Significant reduction in intermolecular aggregation. |
| Switch to NMP or DMSO | Improves solvation of peptide backbone. | Disrupts secondary structures, improving reaction kinetics. |
| Double Couple Arginine | Drives coupling reaction to completion. | Minimizes Arg-deletion sequences. |
| Use Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonds. | Breaks up β-sheet structures, improving solubility. |
Experimental Protocols
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis of Dynorphin B (1-9)-NH₂
This protocol is a general guideline for automated synthesis on a 0.1 mmol scale.
Workflow for Automated SPPS of Dynorphin B (1-9)
References
improving the yield and purity of Dynorphin B (1-9) purification
Welcome to the technical support center for the purification of Dynorphin B (1-9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your Dynorphin B (1-9) preparations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic Dynorphin B (1-9)?
A1: The most common and effective method for purifying synthetic Dynorphin B (1-9) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. Ion-exchange chromatography has also been used, particularly for extraction from biological tissues, and has shown good recovery rates.[4]
Q2: What are the main challenges encountered during the purification of Dynorphin B (1-9)?
A2: Researchers may face several challenges, including:
-
Low Yield: This can be due to incomplete synthesis, degradation of the peptide during cleavage or purification, or peptide aggregation.
-
Low Purity: Co-elution of closely related impurities, such as deletion sequences or isomers, can result in low purity.
-
Peptide Degradation: Dynorphin peptides are susceptible to enzymatic degradation by peptidases, especially when working with biological samples.[5]
-
Peptide Aggregation: Dynorphin B and its analogs can be hydrophobic and prone to aggregation, which can complicate purification and reduce yield.
Q3: How can I prevent degradation of Dynorphin B (1-9) during purification?
A3: To prevent degradation, especially when working with biological homogenates, a cocktail of peptidase inhibitors is recommended. For synthetic peptides, ensuring rapid and efficient purification steps, maintaining cold temperatures (when appropriate), and using fresh, high-quality solvents can minimize degradation.
Q4: What are the typical purity and yield I can expect from RP-HPLC purification of Dynorphin B (1-9)?
A4: With an optimized protocol, it is possible to achieve high purity, often ≥98%. Yields can vary significantly based on the efficiency of the solid-phase peptide synthesis (SPPS), cleavage from the resin, and the purification process itself.
Troubleshooting Guide
Low Yield
| Question | Possible Cause | Suggested Solution |
| Q: My peptide yield is very low after cleavage from the resin. What could be the issue? | Incomplete peptide synthesis on the solid phase. | Monitor coupling reactions during SPPS using a method like the Kaiser test to ensure complete coupling at each step. Consider double coupling for difficult amino acid additions. |
| Incomplete cleavage from the resin. | Ensure the correct cleavage cocktail and sufficient reaction time are used for the specific resin and protecting groups. For example, Reagent K is a common cleavage reagent. | |
| Q: I am losing a significant amount of peptide during RP-HPLC purification. Why is this happening? | Peptide is not binding effectively to the column. | Ensure the initial mobile phase has a low organic solvent concentration to allow for strong binding of the peptide to the stationary phase. |
| Peptide is aggregating and precipitating on the column or in the sample vial. | Dynorphin B analogs can be hydrophobic. Dissolve the crude peptide in a minimal amount of a stronger solvent like methanol before diluting with the initial mobile phase. Consider using additives like detergents in some applications to prevent aggregation. | |
| The peptide is being degraded. | Work quickly and at reduced temperatures if possible. If working with biological samples, add protease inhibitors. |
Low Purity
| Question | Possible Cause | Suggested Solution |
| Q: My final product shows multiple peaks close to the main product peak on the analytical HPLC. How can I improve separation? | The HPLC gradient is too steep. | Optimize the HPLC gradient to be shallower around the elution time of the target peptide. This will increase the resolution between the desired peptide and closely eluting impurities. |
| The column chemistry is not optimal for the separation. | Experiment with different column stationary phases (e.g., C18, C8) or different manufacturers, as selectivity can vary. | |
| Co-eluting impurities from the synthesis. | Ensure optimal conditions during SPPS to minimize the formation of deletion or truncated sequences. The use of efficient coupling reagents is crucial. | |
| Q: I am observing a consistent impurity in my preparation. What could it be? | A common issue is the formation of deletion sequences, for example, an Arg deletion can occur during synthesis. | Review the SPPS protocol and ensure complete coupling of each amino acid. Consider modifications to the synthesis protocol, such as extended mixing times, to reduce the potential for deletions. |
Quantitative Data Summary
The following tables summarize quantitative data related to the purity of Dynorphin B and its analogs under various analytical conditions.
Table 1: Purity of Dynorphin B Analogs Determined by Analytical RP-HPLC
| Peptide | Purity (%) | Analytical HPLC System | Reference |
| Dynantin (Dynorphin analog) | ≥98% | RP-HPLC with 0.1% trifluoroacetic acid, detected at 210 nm | |
| Alanine-substituted Dyn B amide analogs | ≥98% (most analogs) | System 1: Gradient of 5-50% acetonitrile in 0.1% TFA over 45 min. System 2: Gradient of 15-40% methanol in 0.1% TFA over 45 min. | |
| [des-Arg7]-Dyn A-(1-9)-NH2 peptoid hybrid | 35.7 - 45.6% (crude) | Gradient of 5-95% B over 15 min (A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile), detected at 214 nm. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dynorphin B (1-9)
This protocol is a general guideline based on common Fmoc/tBu strategy.
-
Resin Selection: Start with a suitable resin, such as Rink Amide MBHA resin, for the synthesis of a C-terminally amidated peptide.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20-30% piperidine in a suitable solvent like DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU, HATU, or DIC/HOBt in a solvent like DMF. Use a 3-5 fold molar excess of the amino acid and coupling reagents.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test. Repeat the coupling if necessary.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Dynorphin B (1-9) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT) to prevent side reactions.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.
Protocol 2: RP-HPLC Purification of Dynorphin B (1-9)
-
Column: Use a preparative C18 reverse-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Crude Peptide Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a solvent that ensures complete dissolution (e.g., methanol or a small amount of Solvent B) and then dilute with Solvent A. Filter the sample to remove any particulates.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5-15%).
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Solvent B to elute the peptide. A shallow gradient (e.g., 0.5-1% increase in Solvent B per minute) around the expected elution time of the peptide will provide the best resolution.
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for Dynorphin B (1-9) synthesis and purification.
References
- 1. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Alanine scan of the opioid peptide dynorphin B amide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and quantification of opioid peptides in bone and joint tissues--a methodological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-dynorphin A (1-9): binding characteristics and degradation profile in brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Identification of Dynorphin B (1-9)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry identification of Dynorphin B (1-9).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of Dynorphin B (1-9).
Question: I am not detecting a signal for Dynorphin B (1-9), or the signal is very weak. What are the possible causes and solutions?
Answer:
Low or no signal for Dynorphin B (1-9) is a common issue, often stemming from its low physiological concentrations and susceptibility to degradation. Here’s a step-by-step troubleshooting guide:
Potential Cause 1: Low Abundance in Samples Dynorphin B is present at very low physiological concentrations, typically ranging from 0.1 to 20 fmol/mL in human serum.[1] This can make direct detection challenging.
-
Solution:
-
Enrichment: Employ solid-phase extraction (SPE) to concentrate the peptide from your sample matrix.
-
Proteolytic Digestion: Digest Dynorphin B (1-9) with an enzyme like Lys-N. This produces smaller, more readily ionizable fragments that can be detected with higher sensitivity by the mass spectrometer.[1][2] For example, the fragment YGGFLRRQF is known to be extremely sensitive to mass spectrometric detection.[3]
-
Potential Cause 2: Peptide Loss During Sample Preparation Dynorphins are prone to non-specific binding to laboratory plastics and abundant proteins in biological samples, leading to significant sample loss.
-
Solution:
-
Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Optimize Extraction: Develop a robust sample clean-up procedure. A differential solubility method involving protein precipitation with ice-cold acetone followed by centrifugation can yield high recovery rates of over 90% from serum.[1]
-
Potential Cause 3: Enzymatic Degradation Dynorphin peptides are rapidly degraded by proteases present in biological samples.
-
Solution:
-
Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your sample collection and preparation buffers. N-ethylmaleimide (NEM) has been shown to inhibit dynorphin degradation.
-
Work Quickly and at Low Temperatures: Keep samples on ice throughout the preparation process to minimize enzymatic activity.
-
Potential Cause 4: Suboptimal Mass Spectrometry Parameters Incorrect instrument settings can lead to poor ionization and detection.
-
Solution:
-
Optimize Ionization Source: Use a positive electrospray ionization (ESI) mode.
-
Select Appropriate MRM Transitions: For digested Dynorphin B, the precursor-product ion pair of m/z 572.5 → 136.1 for the fragment YGGFLRRQF is a good starting point for multiple reaction monitoring (MRM) mode.
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.
-
Question: I am observing high variability and poor reproducibility in my Dynorphin B (1-9) measurements. What could be the cause?
Answer:
High variability is often linked to inconsistencies in sample handling and preparation.
-
Solution:
-
Standardize Protocols: Ensure that every step of your sample preparation and analysis is standardized and followed precisely for all samples.
-
Use an Internal Standard: Spike a known amount of a stable isotope-labeled version of Dynorphin B (1-9) or a related peptide into your samples at the beginning of the workflow. This will help to correct for variations in sample loss and ionization efficiency.
-
Automate Where Possible: Use automated liquid handling systems for sample preparation to minimize human error.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical physiological concentration range for Dynorphin B?
A1: Dynorphin B is found in very low concentrations in biological fluids, typically ranging from 0.1 to 20 fmol/mL in human serum under non-stimulated conditions.
Q2: Why is proteolytic digestion recommended for Dynorphin B analysis?
A2: Intact Dynorphin B is often not sensitive enough for reliable detection at physiological concentrations by mass spectrometry. Enzymatic digestion, for instance with Lys-N, cleaves the peptide into smaller fragments. These fragments are often more easily ionized and detected, leading to a significant increase in sensitivity—in some cases, up to 4000 times more sensitive than methods for the intact peptide.
Q3: What are the key mass spectrometry parameters for analyzing the Lys-N digested fragment of Dynorphin B (YGGFLRRQF)?
A3: For the Lys-N digested fragment YGGFLRRQF, the following parameters are a good starting point:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 572.5
-
Product Ion (Q3): m/z 136.1
Q4: Can Dynorphin B (1-9) be degraded by enzymes other than proteases?
A4: While proteases are the primary concern for degradation, other enzymes can also modify the peptide, potentially affecting its detection. It is crucial to handle samples in a way that minimizes all enzymatic activity, such as keeping them on ice and processing them quickly.
Quantitative Data
The following tables summarize key quantitative data relevant to the mass spectrometry analysis of Dynorphin B.
Table 1: Physiological Concentrations and Detection Limits
| Analyte | Matrix | Physiological Concentration | Reported Limit of Quantification (LOQ) | Reference |
| Dynorphin B | Human Serum | 0.1 - 20 fmol/mL | 1.5 times lower than the lowest physiological concentration | |
| Dynorphin B | Mouse Serum | Not specified | Lower than physiological concentrations |
Table 2: Mass Spectrometry Parameters for Dynorphin B Fragments
| Peptide Fragment | Precursor Ion (m/z) | Product Ion (m/z) | Recommended MS Mode | Reference |
| YGGFLRRQF (from Lys-N digest) | 572.5 | 136.1 | MRM | |
| Intact Dynorphin B (1-9) | Varies with charge state | - | Full Scan (for identification) |
Experimental Protocols
Protocol 1: Sample Preparation from Serum for Dynorphin B Analysis
This protocol is adapted from a method that has demonstrated high recovery rates.
-
Sample Collection: Collect blood samples and process to obtain serum. Immediately add a protease inhibitor cocktail.
-
Protein Precipitation:
-
To 100 µL of serum, add 900 µL of ice-cold acetone.
-
Stir for 1 hour at 4°C.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Peptide Extraction:
-
To the supernatant, add 200 µL of 70% acetonitrile with 12 mM HCl.
-
Centrifuge at 17,000 x g for 15 minutes.
-
Collect the supernatant containing the peptides.
-
-
Enzymatic Digestion (Optional but Recommended):
-
Dry the supernatant under vacuum.
-
Reconstitute in a suitable buffer for Lys-N digestion.
-
Add Lys-N and incubate according to the manufacturer's instructions.
-
Stop the reaction by adding an appropriate acid, such as formic acid.
-
-
Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the sample.
-
Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
-
Final Preparation:
-
Dry the desalted peptides under vacuum.
-
Reconstitute in a small volume of mobile phase A (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Dynorphin B
These are general starting parameters that should be optimized for your specific instrument and column.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptide of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 200 µL/min for a 2.0 mm ID column).
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Method:
-
For identification of intact Dynorphin B (1-9), use a full scan method.
-
For quantification of a specific fragment (e.g., YGGFLRRQF), use a Multiple Reaction Monitoring (MRM) method with the appropriate precursor and product ion m/z values.
-
-
Instrument Tuning: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Visualizations
Troubleshooting Workflow for Low/No Dynorphin B (1-9) Signal
Caption: A flowchart for troubleshooting low or no signal for Dynorphin B (1-9).
Signaling Pathway of Dynorphin B via Kappa Opioid Receptor (KOR)
Caption: Simplified signaling pathway of Dynorphin B through the KOR.
Non-Opioid Signaling of Dynorphin B via NMDA Receptor
Caption: Dynorphin B's non-opioid interaction with the NMDA receptor.
References
Technical Support Center: Dynorphin B (1-9) Receptor Binding Assays
Welcome to the technical support center for Dynorphin B (1-9) receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome common challenges, particularly low signal, during your experiments.
Troubleshooting Guide: Overcoming Low Signal
Low signal in a Dynorphin B (1-9) receptor binding assay can be a significant hurdle. The following guide provides a structured approach to identifying and resolving the root cause of this issue.
| Potential Cause | Troubleshooting Steps |
| Receptor-Related Issues | 1. Confirm Receptor Presence and Activity: - Ensure the cell line or tissue preparation expresses the target receptor (primarily the kappa opioid receptor, KOR) at a sufficient density.[1] - Verify the integrity of the receptor preparation; degradation during homogenization or storage can lead to loss of binding sites.[1] - Consider using a cell line overexpressing the receptor of interest to increase the signal window.[1] |
| 2. Optimize Membrane Protein Concentration: - Titrate the amount of membrane protein in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[1] Too little protein will result in a low number of receptors and thus a weak signal. | |
| Radioligand-Related Issues | 1. Check Radioligand Purity and Specific Activity: - Ensure the radiochemical purity of your ligand is high (typically >90%).[1] Impurities can lead to a decreased effective concentration of the active ligand. - Use a radioligand with a high specific activity, especially for detecting low-density receptors. A specific activity above 20 Ci/mmol is often recommended for tritiated ligands. |
| 2. Optimize Radioligand Concentration: - While counterintuitive for low signal, using a radioligand concentration that is too high can increase non-specific binding, which can mask the specific signal. A common starting point is a concentration at or below the Kd value of the ligand. | |
| 3. Proper Storage and Handling: - Improper storage of the radioligand can lead to degradation and a decrease in specific activity and purity. Follow the manufacturer's storage recommendations. | |
| Assay Condition Issues | 1. Optimize Incubation Time and Temperature: - Ensure the incubation time is sufficient to reach equilibrium for specific binding. This time should be determined experimentally. - The assay temperature can affect binding affinity and receptor stability. 25°C is a common incubation temperature for these types of assays. |
| 2. Buffer Composition: - The presence of specific ions can significantly influence ligand binding. Ensure the buffer composition is appropriate for the receptor being studied. - Including agents like bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific binding. | |
| 3. Inefficient Washing: - Increase the volume and/or number of wash steps to more effectively remove unbound radioligand. - Use ice-cold wash buffer to minimize the dissociation of the specifically bound radioligand during the washing process. | |
| High Non-Specific Binding (NSB) | 1. Reduce Radioligand Concentration: - As mentioned, a lower concentration of radioligand, ideally at or below the Kd, can help minimize NSB. |
| 2. Decrease Membrane Protein Amount: - Titrating down the amount of membrane protein can reduce the number of non-specific binding sites. | |
| 3. Modify Assay Buffer: - The inclusion of BSA, salts, or detergents in the assay buffer can disrupt non-specific interactions. | |
| 4. Filter Treatment: - Pre-coating filters with BSA can help to reduce the non-specific binding of the radioligand to the filter itself. |
Frequently Asked Questions (FAQs)
Q1: What is Dynorphin B (1-9) and which receptor does it primarily bind to?
A1: Dynorphin B (1-9) is a shorter, active fragment of the endogenous opioid peptide Dynorphin B. It is a neuropeptide that primarily binds to and activates the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).
Q2: My non-specific binding is very high, what is the most likely cause?
A2: High non-specific binding (NSB) is a common issue and can obscure your specific signal. The most frequent causes include using too high a concentration of radioligand, the hydrophobic nature of the radioligand, or using too much membrane protein in your assay. NSB should ideally be less than 50% of the total binding at the highest radioligand concentration used.
Q3: How long should I incubate my binding reaction?
A3: The incubation time required to reach equilibrium depends on the specific ligand and receptor interaction. It is crucial to determine this experimentally by performing a time-course experiment. Insufficient incubation time will result in an underestimation of binding.
Q4: Can I use a functional assay instead of a direct binding assay to study Dynorphin B (1-9) activity?
A4: Yes, functional assays such as the [35S]GTPγS binding assay are excellent for characterizing the agonist properties of Dynorphin B (1-9). This assay measures the activation of G proteins downstream of receptor binding and can provide information on the potency (EC50) and efficacy of the peptide.
Q5: What are the downstream signaling pathways activated by Dynorphin B (1-9) binding to the kappa opioid receptor?
A5: Upon binding of an agonist like Dynorphin B (1-9), the kappa opioid receptor (KOR) primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. The receptor can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can mediate distinct signaling outcomes.
Experimental Protocols
Radioligand Competition Binding Assay for Dynorphin B (1-9)
This protocol is a general guideline for a competition binding assay to determine the binding affinity (Ki) of unlabeled Dynorphin B (1-9) by measuring its ability to displace a labeled ligand from the kappa opioid receptor.
1. Membrane Preparation:
-
Homogenize tissue known to express KOR (e.g., mouse striatum) or cells overexpressing the receptor in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for KOR (e.g., [3H]U-69,593).
-
Add increasing concentrations of unlabeled Dynorphin B (1-9) or a reference compound.
-
To determine non-specific binding, add a high concentration of an unlabeled KOR-selective ligand in a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes (typically 100-500 µg of protein).
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This will trap the membranes with the bound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filter discs into scintillation vials and add a scintillation cocktail.
-
Quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This protocol outlines the general steps for a [35S]GTPγS binding assay to measure the functional activation of KOR by Dynorphin B (1-9).
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay Buffer:
-
Prepare an assay buffer containing MgCl2, GDP, and NaCl.
3. Reaction Mixture:
-
In a 96-well plate, add the prepared membranes.
-
Add increasing concentrations of the agonist, Dynorphin B (1-9).
-
Add a fixed concentration of [35S]GTPγS.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS in a separate set of wells.
-
Incubate the plate at 30°C for 60 minutes.
4. Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate the specific [35S]GTPγS binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Visualizations
Caption: Workflow for a typical radioligand receptor binding assay.
Caption: Simplified signaling pathways of the Kappa Opioid Receptor.
References
minimizing off-target effects of Dynorphin B (1-9) in experiments
Welcome to the technical support center for researchers utilizing Dynorphin B (1-9). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize and identify off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Dynorphin B (1-9)?
A1: Dynorphin B (1-9) is an endogenous opioid peptide. Its primary biological activities are mediated through the following receptors:
-
On-Target Effects: The principal on-target effect of Dynorphin B (1-9) is the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] KOR activation is associated with various physiological responses, including analgesia, dysphoria, stress responses, and modulation of mood.[2][3][4] Canonically, this involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[1]
-
Off-Target Effects: Off-target effects are primarily due to the peptide's interaction with other opioid receptors. Dynorphins can also bind to mu-opioid (MOR) and delta-opioid (DOR) receptors, though generally with lower affinity than for KOR. Shorter dynorphin fragments, in particular, may exhibit reduced selectivity between opioid receptor types. At high concentrations, some dynorphin peptides have been shown to interact with non-opioid targets, such as the NMDA receptor, which can lead to excitotoxic effects. While less characterized for Dynorphin B (1-9) specifically, interaction with acid-sensing ion channels (ASICs) is another potential non-opioid mechanism observed for related dynorphin peptides.
Q2: I am observing an unexpected phenotype in my experiment. How can I determine if it is an on-target or off-target effect?
A2: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. A systematic approach involving pharmacological tools is recommended. The following flowchart outlines a troubleshooting workflow.
Q3: What are the best practices for minimizing off-target effects in my experimental design?
A3: A well-designed experiment is the first line of defense against misleading results.
-
Use the Lowest Effective Concentration: Determine the dose-response curve for your intended on-target effect and use the lowest concentration that produces a robust and reliable result. Off-target effects are often concentration-dependent.
-
Employ Pharmacological Antagonists: As outlined in the troubleshooting guide, always use selective antagonists for KOR, MOR, and DOR to confirm the specificity of the observed effects.
-
Use a Structurally Distinct KOR Agonist: If another KOR agonist with a different chemical structure (e.g., U50,488) reproduces the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Control for Peptide Stability: Dynorphin peptides can be degraded by peptidases in biological samples, creating shorter fragments with altered receptor selectivity profiles. In in vitro experiments, consider including a peptidase inhibitor cocktail to maintain the integrity of the full-length peptide.
-
Perform Control Experiments: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO).
Q4: Can Dynorphin B (1-9) signal through pathways other than G-protein coupling?
A4: Yes. While the canonical pathway for KOR activation involves Gi/o protein coupling, GPCRs can also signal through β-arrestin-dependent pathways. Dynorphin B is known to have a higher functional selectivity for the G-protein pathway compared to other endogenous peptides like α-Neoendorphin. However, recruitment of β-arrestin can still occur, leading to receptor internalization and activation of distinct downstream signaling cascades, such as those involving MAP kinases (e.g., ERK). This phenomenon, known as "biased agonism," means that even on-target KOR activation can lead to different cellular outcomes depending on the signaling pathway preferentially engaged.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of Dynorphin B (1-9) and related compounds at opioid receptors.
Table 1: Opioid Receptor Binding Affinity & Functional Potency
| Peptide / Compound | Receptor | Assay Type | Potency (EC50 / IC50) / Affinity (Ki) | Reference |
|---|---|---|---|---|
| Dynorphin B (1-9) | KOR | [35S]GTPγS | ~0.7 µM (EC50) | |
| Dynorphin B (1-9) | MOR | cAMP Inhibition | Low Potency | |
| Dynorphin B (1-9) | DOR | cAMP Inhibition | Potent Agonist | |
| Dynorphin A (1-17) | KOR | [35S]GTPγS | ~1 µM (EC50) | |
| U69,593 (Synthetic Agonist) | KOR | [35S]GTPγS | 0.47 µM (EC50) | |
| nor-Binaltorphimine (nor-BNI) | KOR | Radioligand Binding | 0.2 nM (Ki) | |
| nor-Binaltorphimine (nor-BNI) | MOR | Radioligand Binding | 21 nM (Ki) |
| nor-Binaltorphimine (nor-BNI) | DOR | Radioligand Binding | 5.7 nM (Ki) | |
Note: Potency and affinity values can vary depending on the specific assay conditions, cell type, and tissue preparation used.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of Dynorphin B (1-9) for kappa, mu, and delta opioid receptors.
-
Methodology:
-
Membrane Preparation: Use cell membranes from cell lines stably expressing a single type of human or rodent opioid receptor (hKOR, hMOR, or hDOR).
-
Incubation: Incubate the cell membranes (10-30 µg of protein) with a specific radioligand at a concentration near its Kd value.
-
For KOR: ~1 nM [3H]-U69,593
-
For MOR: ~1 nM [3H]-DAMGO
-
For DOR: ~1 nM [3H]-Diprenorphine
-
-
Competition: Add increasing concentrations of unlabeled Dynorphin B (1-9) to the incubation mixture.
-
Controls: Determine non-specific binding using a high concentration (e.g., 1 µM) of an unlabeled selective ligand for the respective receptor. Total binding is measured in the absence of any competitor.
-
Incubation Conditions: Incubate for 60 minutes at 25°C in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Dynorphin B (1-9). Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
-
Objective: To measure the ability of Dynorphin B (1-9) to activate G-proteins via KOR in a native tissue environment.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from a brain region rich in KOR, such as the striatum.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, MgCl2, NaCl, and [35S]GTPγS.
-
Incubation: Add the membrane preparation to tubes containing increasing concentrations of Dynorphin B (1-9).
-
Initiation: Start the binding reaction by adding [35S]GTPγS and incubate at 30°C for 60-90 minutes.
-
Controls: Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Termination & Quantification: Terminate the assay by rapid filtration and quantify bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of Dynorphin B (1-9). Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. Compare these values to a standard KOR agonist like U69,593.
-
References
- 1. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 2. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Metabolic Stability of Dynorphin B (1-9)
Welcome to the technical support center for researchers working with Dynorphin B (1-9) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the peptide's poor metabolic stability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why does my Dynorphin B (1-9) analog show good in vitro receptor binding but poor efficacy in animal models?
A1: This is a common issue stemming from the rapid in vivo degradation of the peptide.[1][2][3] Dynorphin B (1-9) is highly susceptible to enzymatic cleavage by peptidases present in plasma and tissues.[4] This leads to a very short plasma half-life, often less than a minute, preventing the peptide from reaching its target receptors in sufficient concentrations to elicit a biological response.[5]
Q2: What are the primary enzymatic pathways responsible for Dynorphin B (1-9) degradation?
A2: The primary degradation pathways involve cleavage by various peptidases. Key enzymes include neprilysin, which cleaves before hydrophobic residues, and other endo- and exopeptidases. Cysteine peptidases have also been shown to be involved in the processing of dynorphins. Degradation can occur at multiple sites along the peptide backbone.
Q3: What are the most common strategies to improve the metabolic stability of Dynorphin B (1-9)?
A3: Several strategies have been successfully employed to enhance the stability of dynorphin peptides:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids (e.g., at position 2) or unnatural amino acids can hinder peptidase recognition.
-
Backbone Modifications: N-methylation of the peptide backbone or replacement of amide bonds with non-hydrolyzable isosteres (e.g., Ψ(CH₂NH)) can significantly increase resistance to enzymatic degradation.
-
Cyclization: Introducing covalent cross-links ("stapling") to create a cyclic peptide can conformationally constrain the molecule and block access for peptidases.
-
Terminal Modifications: Modifying the N- or C-terminus, for instance, by C-terminal amidation, can protect against exopeptidases.
-
Encapsulation: Utilizing delivery systems like liposomes or nanoparticles can shield the peptide from enzymatic degradation in circulation.
Q4: How can I assess the metabolic stability of my novel Dynorphin B (1-9) analog?
A4: The stability of your analog should be evaluated using a tiered approach:
-
In vitro plasma/serum stability assay: Incubate the peptide in plasma or serum from the animal species you plan to use for in vivo studies and measure its concentration over time using LC-MS.
-
In vitro tissue homogenate stability assay: To mimic degradation in specific tissues (e.g., brain, liver), incubate the peptide with tissue homogenates.
-
In vivo pharmacokinetic (PK) study: Administer the peptide to animals and collect blood samples at various time points to determine its half-life, clearance, and volume of distribution. This is the most definitive measure of in vivo stability.
Troubleshooting Guides
Problem 1: My modified Dynorphin B (1-9) analog has improved plasma stability but still lacks in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Blood-Brain Barrier (BBB) Penetration | The modifications that improved stability might have also increased molecular weight or polarity, hindering BBB transport. Consider strategies to enhance brain uptake, such as conjugation to a BBB shuttle peptide or formulation in a targeted delivery system. |
| Altered Receptor Binding Profile | The modifications may have inadvertently reduced the peptide's affinity or selectivity for the kappa-opioid receptor (KOR). Re-evaluate the receptor binding profile of your analog using competitive binding assays. |
| Rapid Tissue-Specific Degradation | The peptide may be stable in plasma but rapidly degraded in the target tissue (e.g., the brain). Perform an in vitro stability assay using brain tissue homogenates to investigate this possibility. |
| Formation of Antagonistic Metabolites | The degradation of your analog, even if slowed, might produce metabolites that act as antagonists at the target receptor. Characterize the major metabolites and assess their pharmacological activity. |
Problem 2: I am observing high variability in the in vivo efficacy of my Dynorphin B (1-9) analog between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing or Administration | Ensure accurate and consistent administration of the peptide. For intravenous injections, confirm proper cannula placement. For subcutaneous or intraperitoneal injections, ensure consistent injection sites. |
| Inter-animal differences in metabolism | Metabolic rates can vary between individual animals. Increase the sample size (n-number) in your experimental groups to improve statistical power and account for this variability. |
| Stress-induced effects | Handling and injection procedures can induce stress, which may affect the physiological response being measured. Acclimatize animals to the experimental procedures to minimize stress. The dynorphin/KOR system is itself involved in stress responses, which can complicate interpretations. |
Quantitative Data Summary
Table 1: Comparison of Metabolic Stability and Potency of Dynorphin Analogs
| Peptide | Modification(s) | Half-life (in vitro/in vivo) | KOR Binding Affinity (Ki, nM) | In Vivo Efficacy (Analgesia) | Reference |
| Dynorphin A (1-17) | None (Native Peptide) | < 1 min (plasma) | ~0.1 - 0.5 | Low (rapid degradation) | |
| E-2078 | N-Me-Tyr¹, N-Me-Arg⁷, D-Leu⁸-NHEt | 4 hours (in vivo) | 1.0 | Effective after subcutaneous administration | |
| SK-9709 | Ψ(CH₂NH) bond between Leu⁵-Arg⁶ | Increased stability (qualitative) | Not reported | Effective after subcutaneous administration | |
| CSD-CH₂(1,8)-NH₂ | Cysteine stapling | Improved stability in human serum | ~1000-fold selective for KOR | KOR antagonist activity in vivo | |
| Dynantin | Proprietary modifications | Rapidly degraded (<12h in plasma) | Potent KOR antagonist | Biologically active in vivo | |
| Dynantin in Glycoliposomes | Encapsulation | 70% remaining after 24h in plasma | N/A | Enhanced brain delivery and activity |
Detailed Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Rat Plasma
-
Materials:
-
Test peptide and a stable internal standard.
-
Freshly collected rat plasma (with anticoagulant, e.g., K₂EDTA).
-
Quenching solution (e.g., acetonitrile with 1% formic acid).
-
LC-MS system.
-
-
Procedure:
-
Pre-warm rat plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a portion of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold quenching solution containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of the test peptide.
-
Calculate the half-life (t₁/₂) by plotting the natural log of the peptide concentration versus time and fitting to a first-order decay model.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals:
-
Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters for blood sampling.
-
-
Procedure:
-
Administer the test peptide via the desired route (e.g., intravenous bolus at 1 mg/kg).
-
Collect blood samples (approx. 100 µL) from the jugular vein catheter at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Process the plasma samples by protein precipitation with a quenching solution containing an internal standard.
-
Analyze the samples by LC-MS to determine the plasma concentration of the peptide at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Workflow for developing metabolically stable Dynorphin B (1-9) analogs.
Caption: Canonical KOR signaling pathway activated by Dynorphin B (1-9).
Caption: Troubleshooting logic for poor in vivo efficacy of Dynorphin B analogs.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pharmacology of Dynorphin | Annual Reviews [annualreviews.org]
- 3. tandfonline.com [tandfonline.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for consistent results in Dynorphin B (1-9) behavioral assays
Welcome to the technical support center for Dynorphin B (1-9) behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the use of Dynorphin B (1-9).
Frequently Asked Questions (FAQs)
Q1: What is Dynorphin B (1-9) and what is its primary receptor?
Dynorphin B (1-9) is a neuropeptide, an N-terminal cleavage product of Dynorphin B.[1] It is an endogenous opioid peptide that primarily interacts with the kappa opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[2][3]
Q2: What are the expected behavioral effects of Dynorphin B (1-9) administration?
Activation of the KOR by agonists like Dynorphin B (1-9) is associated with a range of behavioral effects, including analgesia, dysphoria, aversion, and modulation of anxiety-related behaviors.[4][5] However, the specific outcome can depend on the dose, route of administration, and the specific behavioral assay being used. For instance, while some studies report analgesia upon intrathecal administration, others have observed paralysis at high doses.
Q3: Why am I seeing inconsistent or variable results in my behavioral assays?
Inconsistent results with Dynorphin B (1-9) can arise from several factors:
-
Peptide Stability: Dynorphins are susceptible to rapid enzymatic degradation in biological tissues. This can lead to a lower effective concentration at the target receptor.
-
Receptor Specificity: While Dynorphin B (1-9) has a high affinity for the KOR, it can also interact with mu (MOR) and delta (DOR) opioid receptors, especially at higher concentrations. This can lead to mixed pharmacological effects.
-
Experimental Conditions: Factors such as the animal's stress level, the time of day of testing, and the specific strain of the animal can all influence behavioral outcomes.
-
Route of Administration: The method of delivery (e.g., intracerebroventricular, intrathecal, systemic) will significantly impact the biodistribution and concentration of the peptide in the brain, leading to different behavioral effects.
Q4: Can Dynorphin B (1-9) signal through pathways other than G-protein coupling?
Yes, besides the canonical G-protein signaling pathway that inhibits adenylyl cyclase, KOR activation can also lead to the recruitment of β-arrestin. These different signaling pathways can mediate distinct behavioral outcomes. Some studies suggest that G-protein signaling is associated with antinociceptive effects, while β-arrestin pathways may be involved in aversive effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected behavioral effect (e.g., no analgesia) | 1. Peptide Degradation: The peptide may be degrading before reaching the target receptor. 2. Insufficient Dose: The administered dose may be too low to elicit a response. 3. Receptor Desensitization: Repeated administration can lead to a reduction in receptor responsiveness. | 1. Prepare fresh solutions of Dynorphin B (1-9) for each experiment. Use protease inhibitors where appropriate and feasible. Consider using more stable analogs if available. 2. Perform a dose-response study to determine the optimal effective dose for your specific assay and administration route. 3. Allow for a sufficient washout period between administrations. |
| High variability between subjects | 1. Inconsistent Administration: Variations in injection volume or location can lead to different effective doses. 2. Animal Stress: High levels of stress can alter the endogenous opioid system and affect behavioral responses. 3. Off-Target Effects: At higher concentrations, Dynorphin B (1-9) may be acting on other opioid receptors (MOR, DOR), leading to mixed effects. | 1. Ensure precise and consistent administration techniques. For central injections, verify cannula placement histologically. 2. Acclimate animals to the testing environment and handle them consistently to minimize stress. 3. Use the lowest effective dose determined from your dose-response study. Consider co-administration with selective MOR and DOR antagonists to isolate the KOR-mediated effects. |
| Unexpected or contradictory behavioral effects (e.g., hyperalgesia instead of analgesia) | 1. Non-Opioid Receptor Activity: Some dynorphin metabolites can interact with non-opioid receptors like the NMDA receptor, which can produce pain-like responses. 2. Activation of Different Signaling Pathways: Depending on the cellular context, KOR activation can lead to different downstream signaling cascades with opposing effects. | 1. Be aware of potential non-opioid effects, especially with longer fragments or after metabolic breakdown. 2. Characterize the signaling pathways involved in your specific experimental model if possible. |
| Results are not reproducible across different experiments | 1. Reagent Inconsistency: Variations in the purity or handling of the Dynorphin B (1-9) peptide between batches. 2. Changes in Experimental Protocol: Even minor changes to the protocol can impact the results. | 1. Source high-purity peptide from a reputable supplier and store it according to their recommendations. 2. Maintain a detailed and consistent experimental protocol. Document any deviations. |
Quantitative Data Summary
Table 1: In Vitro Potency of Dynorphin Fragments at Opioid Receptors
| Peptide | Receptor | Assay Type | Potency (IC50/EC50) | Reference |
| Dynorphin B (1-9) | KOR | [35S]GTPγS binding | ~1 µM | |
| Dynorphin 1-7 | KOR | cAMP Inhibition | Similar to Dyn 1-17 | |
| Dynorphin 1-9 | KOR | cAMP Inhibition | Similar to Dyn 1-17 | |
| Dynorphin 1-9 | DOR | cAMP Inhibition | Most potent fragment tested |
Key Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA)
Conditioned Place Aversion is a behavioral paradigm used to assess the aversive properties of a substance.
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Day 1): Allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to determine any baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, confine the animal to one chamber immediately after administering Dynorphin B (1-9) (at the desired dose and route).
-
On the other days, confine the animal to the other chamber after administering a vehicle control.
-
-
Post-Conditioning Test (Day 6): Allow the animal to again freely explore both chambers.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates an aversive effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Administer Dynorphin B (1-9) or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
-
Analysis: Anxiogenic effects are indicated by a decrease in the percentage of time spent in and the number of entries into the open arms.
Signaling Pathways and Experimental Workflows
Figure 1: Canonical KOR G-Protein Signaling Pathway.
Figure 2: KOR β-Arrestin Signaling Pathway.
Figure 3: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 3. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Dynorphin controls the gain of an amygdalar anxiety circuit - PMC [pmc.ncbi.nlm.nih.gov]
dealing with peptide aggregation issues with Dynorphin B (1-9)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynorphin B (1-9). The information is presented in a question-and-answer format to directly address common issues, with a focus on preventing and managing potential peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My Dynorphin B (1-9) solution appears cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or visible particulates in your Dynorphin B (1-9) solution are often indicative of peptide aggregation or precipitation. This can be caused by several factors, including improper dissolution, inappropriate solvent or pH, high peptide concentration, and multiple freeze-thaw cycles. Dynorphin peptides, due to their hydrophobic and basic residues, can be prone to self-association if not handled correctly.[1][2]
Q2: What is the recommended procedure for dissolving lyophilized Dynorphin B (1-9)?
A2: To ensure complete dissolution and minimize the risk of aggregation, follow these steps:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can affect the peptide's stability.[3][4]
-
Initial Solvent Choice: For initial reconstitution, use a small amount of sterile, distilled water. If the peptide does not fully dissolve, especially at higher concentrations, adding a small amount of an organic solvent like DMSO or a dilute acidic solution can aid in solubilization. Given that Dynorphin B (1-9) is a basic peptide, a dilute solution of acetic acid (e.g., 10%) can be effective.
-
Sonication: If particulates remain, gentle sonication in a water bath for a few minutes can help to break up aggregates and facilitate dissolution.
-
Final Dilution: Once the peptide is fully dissolved in the initial solvent, you can dilute it to your final working concentration with your experimental buffer (e.g., PBS, Tris). It is recommended to add the concentrated peptide solution to the buffer rather than the other way around.
Q3: How should I store Dynorphin B (1-9) to maintain its integrity?
A3: Proper storage is critical for preventing degradation and aggregation.
-
Lyophilized Peptide: Store lyophilized Dynorphin B (1-9) at -20°C or -80°C in a tightly sealed container with a desiccant. Under these conditions, the peptide can be stable for years.
-
Peptide in Solution: Storing peptides in solution is not recommended for long periods. If necessary, prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation. For peptides in solution, a slightly acidic pH (pH 5-7) is generally recommended for stability.
Q4: I am observing inconsistent results in my cell-based assays with Dynorphin B (1-9). Could aggregation be the cause?
A4: Yes, peptide aggregation can lead to inconsistent experimental results. Aggregates can have altered biological activity, may not bind effectively to the kappa opioid receptor (KOR), and can lead to an underestimation of the effective peptide concentration in your assay. Furthermore, peptide degradation, which can be exacerbated by improper storage and handling, can also contribute to variability in your results. It is crucial to ensure that your peptide is fully solubilized and to use freshly prepared solutions for your experiments whenever possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Improper dissolution technique. | Re-dissolve a fresh aliquot following the recommended protocol (see FAQ 2). Try gentle sonication. |
| High peptide concentration. | Prepare a more dilute stock solution. | |
| Incorrect solvent or pH. | Dynorphin B (1-9) is a basic peptide. Use of a dilute acidic solution (e.g., 10% acetic acid) for initial reconstitution can improve solubility. Ensure the final buffer pH is compatible. | |
| Inconsistent Bioactivity | Peptide aggregation. | Prepare fresh solutions for each experiment. Visually inspect the solution for any signs of precipitation before use. Consider a brief centrifugation to pellet any minor aggregates before taking the supernatant for your experiment. |
| Peptide degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. Store lyophilized peptide and solutions at the recommended temperatures. | |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips. | |
| Difficulty Dissolving the Peptide | High hydrophobicity. | Use a small amount of an organic solvent like DMSO to initially dissolve the peptide, then slowly add your aqueous buffer while vortexing. |
| Peptide has formed stable aggregates. | Gentle warming (not exceeding 40°C) or sonication may help. If the peptide remains insoluble, it may be necessary to start with a fresh vial. |
Quantitative Data Summary
Table 1: Solubility of Dynorphin B (1-9)
| Solvent | Reported Solubility | Notes |
| Water | Soluble | Solubility can be limited at higher concentrations. Best for initial reconstitution at moderate concentrations. |
| DMSO | Soluble | A good option for creating concentrated stock solutions, especially for hydrophobic peptides. |
| Dilute Acetic Acid | Soluble | Recommended for basic peptides like Dynorphin B (1-9) to aid dissolution. |
Table 2: Factors Influencing Dynorphin B (1-9) Stability and Aggregation
| Factor | Effect on Stability/Aggregation | Recommendation |
| pH | Peptides are generally more soluble at a pH where they have a net charge. For basic peptides, a slightly acidic pH can improve solubility. | Maintain a pH between 5 and 7 for solutions in storage. |
| Temperature | Higher temperatures can increase the rate of chemical degradation. | Store lyophilized peptide and solutions at -20°C or -80°C. Avoid excessive warming during dissolution. |
| Freeze-Thaw Cycles | Repeated cycling can lead to peptide degradation and aggregation. | Prepare single-use aliquots of stock solutions. |
| Peptide Concentration | Higher concentrations increase the likelihood of aggregation. | Prepare stock solutions at a reasonable concentration (e.g., 1-10 mg/mL) and dilute further for working solutions. |
| Ionic Strength | The effect of ionic strength can be complex. For some peptides, increasing ionic strength can reduce the effective hydrodynamic radius, potentially increasing solubility. | It is generally recommended to dissolve peptides in pure water or a weak acid/base before diluting into a buffer with salts. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Dynorphin B (1-9)
-
Allow the vial of lyophilized Dynorphin B (1-9) to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex or pipette the solution to mix. If the peptide is not fully dissolved, proceed to the next step.
-
For basic peptides like Dynorphin B (1-9), add a small volume of 10% acetic acid and vortex. Alternatively, for hydrophobic peptides, a small amount of DMSO can be used.
-
If needed, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For your working solution, slowly add the concentrated stock to your experimental buffer with gentle mixing.
-
Prepare single-use aliquots of the stock solution and store at -20°C or -80°C.
Protocol 2: Quantification of Dynorphin B (1-9) Concentration
Accurate quantification is crucial for reproducible experiments.
-
UV Spectroscopy: If the peptide contains aromatic amino acids (Tyrosine, Tryptophan), its concentration can be estimated by measuring the absorbance at 280 nm. The extinction coefficient for Dynorphin B (1-9) would be required for an accurate calculation.
-
Peptide Hydrolysis and Amino Acid Analysis: This is a highly accurate method but is also destructive and requires specialized equipment.
-
Commercial Peptide Quantification Assays: Several colorimetric assays (e.g., BCA, Bradford) are available, but it is important to use a peptide-specific standard curve for accurate results.
Visualizations
Caption: KOR Signaling Pathway for Dynorphin B (1-9).
Caption: Experimental Workflow for Handling Dynorphin B (1-9).
References
- 1. Big dynorphin is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
best practices for storing and handling Dynorphin B (1-9) peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dynorphin B (1-9) peptides. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dynorphin B (1-9) and what is its primary function?
Dynorphin B (1-9) is a neuropeptide, an N-terminal cleavage product of Dynorphin B.[1][2][3] It is an endogenous opioid peptide that primarily interacts with kappa opioid receptors (KORs).[4] Dynorphins are involved in various physiological processes within the central nervous system, including pain modulation, mood regulation, and responses to stress.[5]
Q2: How should I store Dynorphin B (1-9) peptide upon receipt?
For optimal stability, lyophilized Dynorphin B (1-9) powder should be stored in a dry environment at 0-5°C or refrigerated at 2-8°C. For long-term storage, it is recommended to store the peptide at -20°C.
Q3: How do I properly reconstitute Dynorphin B (1-9)?
Before reconstitution, allow the lyophilized peptide to return to room temperature for 25 to 45 minutes. Briefly vortex the vial to ensure the powder is at the bottom. The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water is a suitable solvent. Some suppliers also suggest solubility in DMSO.
Q4: What is the solubility of Dynorphin B (1-9)?
Dynorphin B (1-9) is soluble in water at a concentration of approximately 1 mg/ml. It is also reported to be soluble in DMSO. Always consult the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide Degradation | Improper storage conditions (e.g., exposure to moisture or high temperatures). Repeated freeze-thaw cycles of the reconstituted solution. Presence of peptidases in the experimental system. | Store lyophilized peptide at recommended cold and dry temperatures. Aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles. Consider the use of peptidase inhibitors, such as N-ethylmaleimide (NEM), in your experimental buffer if degradation is a concern. |
| Poor Solubility | Incorrect solvent or pH. Peptide has not fully equilibrated to room temperature before reconstitution. | Ensure you are using a recommended solvent (e.g., water, DMSO) and check the pH of your solution. Always allow the lyophilized powder to reach room temperature before adding solvent. Gentle vortexing or sonication may aid in dissolution. |
| Inconsistent Experimental Results | Peptide degradation. Inaccurate peptide concentration. Variability in experimental conditions. | Use freshly prepared solutions for each experiment. Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectroscopy). Ensure all experimental parameters are consistent across replicates and experiments. |
| Low Receptor Binding Affinity | Presence of interfering substances in the assay buffer. Degradation of the peptide. Incorrect assay conditions (e.g., temperature, incubation time). | Ensure the purity of all reagents and buffers. Use a stable, properly stored peptide. Optimize assay conditions, including incubation time and temperature, based on established protocols. |
Experimental Protocols
Radioligand Binding Assay for Kappa Opioid Receptor (KOR)
This protocol is a general guideline for determining the binding affinity of Dynorphin B (1-9) to KOR.
Materials:
-
HEK cells stably expressing human KOR (hKOR)
-
[³H]-U69,593 (radioligand)
-
Unlabeled U69,593
-
Dynorphin B (1-9)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK-hKOR cells.
-
Homogenize cells in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-30 µg of protein) to each well.
-
For total binding, add a fixed concentration of [³H]-U69,593 (e.g., 1 nM).
-
For non-specific binding, add [³H]-U69,593 and a high concentration of unlabeled U69,593 (e.g., 1 µM).
-
For competitive binding, add [³H]-U69,593 and varying concentrations of Dynorphin B (1-9).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the Dynorphin B (1-9) concentration to determine the IC₅₀ value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins by Dynorphin B (1-9) through KOR.
Materials:
-
Cell membranes expressing KOR
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
GDP
-
Dynorphin B (1-9)
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, add cell membranes (10-30 µg protein), assay buffer, and varying concentrations of Dynorphin B (1-9).
-
For basal activity, add buffer instead of the peptide.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Add [³⁵S]GTPγS (e.g., 0.05 nM) to each well to initiate the reaction.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific [³⁵S]GTPγS binding as a function of the Dynorphin B (1-9) concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.
-
Signaling Pathways and Workflows
Dynorphin B (1-9) Signaling Pathway
Dynorphin B (1-9) acts as an agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses.
Caption: Dynorphin B (1-9) binding to KOR activates Gi/o proteins, inhibiting adenylyl cyclase.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in performing a radioligand binding assay to determine the affinity of Dynorphin B (1-9) for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Dynorphin B (1-9) (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 5. Dynorphin - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Cell-Based Assays for High-Throughput Screening of Dynorphin B (1-9) Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell-based assays for the high-throughput screening (HTS) of Dynorphin B (1-9) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by Dynorphin B and its analogs?
Dynorphin B and its analogs primarily act as agonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] Additionally, KOR activation modulates ion channels, such as reducing calcium currents and activating G-protein-gated inwardly rectifying potassium channels (GIRKs).[2] KOR agonists also trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) family members ERK1/2, p38, and JNK. There is also evidence suggesting that KOR activation can lead to intracellular calcium mobilization through the inositol-tris-phosphate (IP3) pathway.
Q2: What are the most common cell-based assays for screening Dynorphin B (1-9) analogs in a high-throughput format?
The most common HTS-compatible cell-based assays for Dynorphin B (1-9) analogs, which target the KOR, include:
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity upon KOR activation by agonists. They are a direct measure of the canonical Gαi/o signaling pathway.
-
Calcium Mobilization Assays: These assays detect transient increases in intracellular calcium concentration. While KOR is primarily Gαi/o-coupled, co-expression of promiscuous G proteins like Gαqi5 or Gαq16 can redirect the signal to the Gαq pathway, leading to calcium release, a robust HTS readout.
-
Receptor Internalization Assays: These imaging-based assays monitor the translocation of the receptor from the cell membrane to intracellular vesicles upon ligand binding. This is often mediated by β-arrestin recruitment.
-
β-Arrestin Recruitment Assays: These assays directly measure the interaction of β-arrestin with the activated KOR, which is involved in receptor desensitization and signaling through MAPK pathways.
Q3: Which cell lines are recommended for these assays?
Commonly used cell lines for KOR-based assays are Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells. These cell lines are often stably transfected to express the human KOR (hKOR). Some commercially available cell lines are specifically designed for HTS applications, for instance, by co-expressing a modified cyclic nucleotide-gated (CNG) channel for cAMP detection or being tagged with a fluorescent protein for internalization assays.
Q4: What are the critical parameters for validating a cell-based assay for HTS?
Key validation parameters to ensure the reliability and reproducibility of your assay for HTS of peptide libraries include:
-
Sensitivity: The ability to detect the activity of small amounts of the peptide.
-
Specificity: The ability to measure the intended biological activity without interference.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The reproducibility of measurements under the same conditions, often expressed as the coefficient of variation (%CV).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in experimental parameters.
-
Assay Window: The dynamic range of the assay, typically expressed as the signal-to-background (S/B) ratio.
-
Z'-factor: A statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Troubleshooting Guides
cAMP Assays
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell plating, temperature gradients across the plate, edge effects due to evaporation. | Ensure uniform cell suspension before plating. Allow plates to equilibrate to room temperature before adding reagents. Use a humidified incubator to minimize evaporation. Consider not using the outer wells of the plate. |
| Low signal-to-background (S/B) ratio | Low receptor expression, inefficient adenylyl cyclase stimulation by forskolin, high basal cAMP levels. | Verify KOR expression in the cell line. Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Use a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. |
| Inconsistent dose-response curves for reference agonist | Degradation of the peptide agonist, issues with serial dilutions, cellular stress. | Prepare fresh agonist solutions for each experiment. Use low-binding plates and tips for peptides. Ensure accurate and consistent serial dilutions. Handle cells gently to minimize stress. |
| High EC50 values for known agonists | Low receptor expression, presence of antagonists in the serum or media, assay conditions not optimal. | Use a cell line with higher KOR expression. Screen different batches of fetal bovine serum (FBS) or use serum-free media for the assay. Optimize incubation time and temperature. |
Calcium Mobilization Assays
| Problem | Possible Causes | Recommended Solutions |
| No or weak calcium signal | Inefficient coupling of KOR to the Gαq pathway, low receptor expression, inactive compound. | Confirm the expression of the promiscuous G protein (e.g., Gαqi5, Gαq16) if used. Use a cell line with higher KOR expression. Verify the activity of the reference agonist. |
| High background fluorescence | Autofluorescence of test compounds, cell death leading to dye leakage, suboptimal dye loading. | Screen compounds for autofluorescence before the assay. Ensure cell viability is high. Optimize dye concentration and loading time/temperature. |
| Signal fades too quickly | Rapid calcium sequestration or extrusion, photobleaching of the fluorescent dye. | Use a kinetic plate reader to capture the peak signal. Reduce the intensity of the excitation light. |
| "False positives" that are not true agonists | Compounds that directly permeabilize the cell membrane, leading to calcium influx. | Perform counter-screens in parental cell lines not expressing KOR to identify non-specific effects. |
Peptide-Specific Issues
| Problem | Possible Causes | Recommended Solutions |
| Low potency or loss of activity of Dynorphin B (1-9) analogs | Peptide degradation by proteases in serum or secreted by cells, adsorption to plasticware. | Use serum-free media or a protease inhibitor cocktail during the assay. Utilize low-adsorption plates and pipette tips. Consider synthesizing more stable peptide analogs. |
| Poor solubility of analogs | Hydrophobic nature of some peptide modifications. | Dissolve peptides in a small amount of a suitable solvent like DMSO before diluting in aqueous assay buffer. Test the effect of the final DMSO concentration on the assay. |
| Variability in peptide library quality | Inconsistent peptide synthesis and purification. | Obtain peptides from a reputable source and verify their purity and concentration. |
Experimental Protocols & Data Presentation
Protocol 1: HTS-Adapted cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Plating: Seed HEK-293 cells stably expressing hKOR in white, opaque 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Addition: Add Dynorphin B (1-9) analogs from your library at various concentrations. Include a known KOR agonist (e.g., U-50488) as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase, in the presence of a PDE inhibitor like IBMX. Incubate for the optimized duration (e.g., 30 minutes at 37°C).
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each compound concentration. Fit the data to a dose-response curve to determine EC50 values.
Protocol 2: HTS-Adapted Calcium Mobilization Assay
This protocol assumes the use of a cell line co-expressing hKOR and a promiscuous G protein.
-
Cell Plating: Plate CHO cells stably co-expressing hKOR and Gαq16 in black, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for the recommended time (e.g., 1 hour at 37°C).
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the Dynorphin B (1-9) analogs and controls to the wells while simultaneously monitoring fluorescence.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 1-3 minutes to capture the transient calcium peak.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the response of a saturating concentration of a reference agonist and calculate EC50 values.
Data Summary Tables
Table 1: Example Dose-Response Data for Dynorphin B (1-9) Analogs in a cAMP Assay
| Compound | EC50 (nM) | % Inhibition at 1 µM |
| Dynorphin B (1-9) | 15.2 | 95 |
| Analog A | 5.8 | 98 |
| Analog B | 120.4 | 65 |
| Analog C | >1000 | 10 |
| U-50488 (Control) | 8.1 | 100 |
Table 2: Example Assay Validation Parameters
| Parameter | cAMP Assay | Calcium Mobilization Assay |
| Z'-factor | 0.78 | 0.85 |
| S/B Ratio | 12 | 8 |
| %CV (Positive Control) | 8.5% | 7.2% |
| %CV (Negative Control) | 5.1% | 6.3% |
Visualizations
Signaling Pathways
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dynorphin B (1-9) Selectivity for the Kappa Opioid Receptor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Dynorphin B (1-9) for the kappa opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the selectivity of Dynorphin B (1-9) for the kappa opioid receptor (KOR) over mu (MOR) and delta (DOR) opioid receptors?
A1: The primary strategies focus on chemical modifications of the peptide structure to either increase affinity for KOR or decrease affinity for MOR and DOR. Key approaches include:
-
Amino Acid Substitution: Replacing specific amino acids at key positions can significantly alter receptor selectivity. Studies have shown that substitutions at positions 3, 5, and 8 are particularly important for modulating MOR and DOR affinity.[1] For instance, substituting glycine at position 3 with methionine (G3M) or leucine at position 5 with serine (L5S) has been shown to increase KOR selectivity.[1]
-
C-terminal Modifications: The C-terminal "address" region of dynorphins is crucial for selectivity.[2][3] Shortening the peptide, as in Dynorphin B (1-9), already provides a degree of increased selectivity compared to longer endogenous peptides.[2] Further modifications in this region, such as D-amino acid substitutions, can refine selectivity.
-
N-terminal Modifications: While the N-terminal "message" sequence is critical for receptor activation, modifications here can also influence selectivity and can even convert an agonist into an antagonist with high KOR selectivity.
-
Peptide Cyclization: Introducing conformational constraints through cyclization can lock the peptide into a bioactive conformation that favors KOR binding. Cyclization between positions 5 and 8 has been successfully employed to create highly selective KOR antagonists.
-
Development of Biased Agonists: This strategy aims for functional selectivity, favoring specific downstream signaling pathways (e.g., G-protein pathway over β-arrestin pathway) to potentially reduce side effects. While not directly enhancing KOR vs. MOR/DOR binding selectivity, it is a critical aspect of developing improved KOR-targeted therapeutics.
Q2: Which amino acid residues in Dynorphin B are most critical for maintaining high affinity and selectivity for the KOR?
A2: Several residues are key to KOR affinity and selectivity:
-
Tyrosine at position 1 (Tyr1): This residue is essential for the activation of the KOR.
-
Arginine residues at positions 6 and 7 (Arg6, Arg7): These basic residues are considered important for KOR selectivity, forming salt bridges with acidic residues in the KOR binding pocket. However, some studies suggest that Arg7 is not strictly essential for KOR activity.
-
Charged basic residues in the C-terminus: In longer dynorphins, basic residues in the C-terminal domain are important for kappa receptor selectivity.
Q3: How does peptide length affect the selectivity of Dynorphin B for the KOR?
A3: Shorter dynorphin peptides, such as Dynorphin A (1-8) and Dynorphin B (1-9), tend to exhibit greater selectivity for the KOR compared to their longer counterparts like Dynorphin A (1-17). The C-terminal extension in longer peptides can contribute to increased binding at MOR and DOR, thus reducing selectivity.
Troubleshooting Guides
Problem 1: My novel Dynorphin B (1-9) analog shows high affinity for KOR but poor selectivity over MOR and DOR.
| Possible Cause | Troubleshooting Step |
| Sub-optimal amino acid substitutions. | Review the structure-activity relationship (SAR) data. Consider introducing substitutions at positions 3, 5, or 8, which have been shown to decrease MOR and DOR affinity without significantly impacting KOR affinity. For example, a G3M or L5S substitution could be explored. |
| Unfavorable C-terminal modifications. | The C-terminus is critical for selectivity. If modifications were made in this region, they may have inadvertently increased MOR/DOR affinity. Re-evaluate these modifications. Consider amidation of the C-terminus, which has been shown to increase the affinity and selectivity of dynorphin analogs for KOR. |
| The peptide backbone is too flexible. | A flexible peptide may adopt conformations that allow for binding to multiple receptor subtypes. Introduce conformational constraints through cyclization, for example, between positions 5 and 8, to lock the peptide in a KOR-selective conformation. |
Problem 2: My Dynorphin B (1-9) analog has good KOR selectivity but low metabolic stability.
| Possible Cause | Troubleshooting Step |
| Susceptibility to enzymatic degradation. | Natural peptides are prone to rapid degradation by proteases. Introduce modifications to stabilize the peptide backbone. This can include: - Substitution with D-amino acids. - N-terminal modifications. - Replacing peptide bonds with more stable linkages, such as a reduced amide bond (ψ[CH2NH]). |
| Rapid clearance in vivo. | The peptide may be quickly cleared from circulation. Consider strategies like palmitoylation to increase plasma protein binding and extend the half-life. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Dynorphin Analogs at Opioid Receptors
| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| Dynorphin A (1-13) | 0.047 | 0.813 | - | 17.3 | - | |
| SK-9709 | 2.99 | 45.5 | - | 15.2 | - | |
| [des-Arg7]Dyn A(1–9)-NH2 | 0.22 | - | - | - | - | |
| CSD-CH2(1,8)-NH2 | - | >10,000 | >10,000 | >1000 | >1000 |
Note: A higher selectivity ratio indicates greater selectivity for KOR.
Table 2: Functional Activity (EC50, nM) of Dynorphin Peptides in [35S]GTPγS Binding Assays
| Peptide | EC50 (nM) | Emax (% stimulation over vehicle) | Reference |
| U69,593 | 470 | 30% | |
| Dynorphin A (1-17) | - | - | |
| Dynorphin A (1-13) | - | - | |
| Dynorphin B (1-13) | - | - | |
| Dynorphin B (1-9) | - | - |
Note: Emax represents the maximum efficacy of the ligand.
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound for KOR, MOR, and DOR.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand specific for each receptor (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
Test compound (e.g., Dynorphin B (1-9) analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either vehicle, a range of concentrations of the test compound, or a saturating concentration of the non-specific binding control.
-
Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [35S]GTPγS Functional Assay for G-protein Activation
-
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to stimulate G-protein coupling to the KOR.
-
Materials:
-
Cell membranes expressing KOR.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compound.
-
Basal and non-specific binding controls.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, GDP, and the test compound at various concentrations.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Construct concentration-response curves and determine EC50 and Emax values using non-linear regression.
-
Visualizations
Caption: KOR Signaling Pathway.
Caption: Experimental Workflow for Developing Selective KOR Ligands.
References
- 1. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
Validation & Comparative
Validating the In Vivo Effects of Dynorphin B (1-9): A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Dynorphin B (1-9), a key endogenous opioid peptide, leveraging insights from studies utilizing knockout mouse models. While direct in vivo administration studies of Dynorphin B (1-9) in these specific models are not extensively documented, this guide synthesizes data from prodynorphin (Pdyn) and kappa-opioid receptor (KOR) knockout studies to provide a robust framework for understanding its physiological and behavioral roles.
Introduction to Dynorphin B and Knockout Models
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin (Pdyn).[1] They preferentially bind to the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a wide array of physiological processes, including pain, mood, reward, and stress responses.[2][3] Dynorphin B, a major product of Pdyn processing, exhibits high affinity for the KOR.[4][5]
To dissect the specific in vivo functions of the dynorphin/KOR system, researchers have instrumentalized knockout mice lacking either the Pdyn gene (Pdyn-/-) or the KOR gene (Oprk1-/-). These models are invaluable for validating the effects of endogenous dynorphins and for characterizing the receptor-mediated actions of exogenously administered dynorphin peptides like Dynorphin B (1-9).
Comparative Analysis of In Vivo Effects
The following sections detail the expected and observed in vivo effects related to the dynorphin/KOR system, drawing comparisons between wild-type animals, Pdyn-/- mice, and KOR-/- mice. This comparative approach allows for the validation of Dynorphin B (1-9)'s effects, which are presumed to be primarily mediated through the KOR.
Analgesia
The dynorphin/KOR system is complexly involved in nociception. While activation of KOR in the spinal cord can produce analgesia, supraspinal activation can be pronociceptive under certain conditions.
Table 1: Comparison of Analgesic Effects
| Experimental Condition | Wild-Type Mice | Pdyn-/- Mice | KOR-/- Mice | Inferred Effect of Dynorphin B (1-9) Administration |
| Baseline Pain Sensitivity | Normal | May exhibit hyperalgesia in some models. | May exhibit hyperalgesia in some models. | In wild-type mice, would likely produce analgesia, particularly when administered spinally. |
| Stress-Induced Analgesia | Present | Attenuated or absent. | Attenuated or absent. | In Pdyn-/- and KOR-/- mice, the analgesic effects of stress are reduced, suggesting the endogenous dynorphin/KOR system mediates this response. Exogenous Dynorphin B (1-9) would not be expected to produce analgesia in KOR-/- mice. |
Anxiety and Depression-like Behaviors
The dynorphin/KOR system is a critical mediator of stress-induced negative affective states. Activation of KOR is generally associated with anxiogenic and depressive-like effects.
Table 2: Comparison of Anxiety and Depression-like Behaviors
| Experimental Condition | Wild-Type Mice | Pdyn-/- Mice | KOR-/- Mice | Inferred Effect of Dynorphin B (1-9) Administration |
| Anxiety-like Behavior (Elevated Plus Maze) | Normal baseline. KOR agonists increase anxiety-like behavior. | Reduced anxiety-like behavior under stressful conditions. | Reduced anxiety-like behavior. | In wild-type mice, would be expected to increase anxiety-like behavior. This effect would be absent in KOR-/- mice. |
| Depressive-like Behavior (Forced Swim Test) | Normal baseline. KOR agonists increase immobility. | Reduced immobility time, suggesting an antidepressant-like phenotype. | Reduced immobility time. | In wild-type mice, would be expected to increase immobility. This effect would be absent in KOR-/- mice. |
Reward and Addiction
The dynorphin/KOR system generally opposes the rewarding effects of drugs of abuse and mediates aversive states.
Table 3: Comparison of Reward and Addiction-related Behaviors
| Experimental Condition | Wild-Type Mice | Pdyn-/- Mice | KOR-/- Mice | Inferred Effect of Dynorphin B (1-9) Administration |
| Conditioned Place Preference (CPP) to Drugs of Abuse | KOR agonists produce conditioned place aversion (CPA). | Attenuated CPA to KOR agonists. | Abolished CPA to KOR agonists. | In wild-type mice, would be expected to produce CPA. This effect would be absent in KOR-/- mice. |
| Stress-Induced Reinstatement of Drug Seeking | Present and mediated by the dynorphin/KOR system. | Attenuated reinstatement. | Attenuated reinstatement. | In wild-type mice, could potentially reinstate drug-seeking behavior. This effect would be absent in KOR-/- mice. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracerebroventricular (ICV) Injection in Mice
This procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical drill
-
Scalpel, forceps, and other surgical instruments
-
Suturing material
-
Sterile saline and antiseptic solution
Procedure:
-
Anesthetize the mouse and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda sutures.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the Dynorphin B (1-9) solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesics and a warm environment for recovery.
Tail-Flick Test for Analgesia
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick meter with a radiant heat source
-
Mouse restrainer
Procedure:
-
Gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source on the apparatus.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse flicks its tail away from the heat.
-
Record the latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Perform multiple trials with an inter-trial interval to obtain an average latency.
Elevated Plus Maze (EPM) for Anxiety-like Behavior
The EPM is used to assess anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-shaped maze with two open and two closed arms
-
Video tracking software
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Forced Swim Test (FST) for Depressive-like Behavior
The FST is a behavioral despair model used to assess depressive-like behavior in rodents.
Materials:
-
Cylindrical container filled with water
-
Video recording equipment
Procedure:
-
Place the mouse in the cylinder of water (24-26°C) for a 6-minute session.
-
Record the entire session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
An increase in immobility time is interpreted as a depressive-like phenotype.
Conditioned Place Preference (CPP) for Reward/Aversion
The CPP paradigm is used to measure the motivational properties of a substance.
Materials:
-
CPP apparatus with at least two distinct compartments
-
Video tracking software
Procedure:
-
Pre-conditioning Phase: On day 1, allow the mouse to freely explore the entire apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase (Days 2-5): On alternating days, administer Dynorphin B (1-9) and confine the mouse to one compartment. On the other days, administer vehicle and confine the mouse to the other compartment.
-
Test Phase (Day 6): Place the mouse in the apparatus with free access to all compartments and record the time spent in each.
-
A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (conditioned place preference), while a decrease indicates an aversive effect (conditioned place aversion).
Visualizations
Signaling Pathway of Dynorphin B
Caption: Signaling cascade initiated by Dynorphin B binding to the KOR.
Experimental Workflow for Validating Dynorphin B (1-9) Effects
Caption: Workflow for validating Dynorphin B (1-9) effects using knockout models.
Conclusion
The use of Pdyn-/- and KOR-/- knockout mice provides a powerful platform for validating the in vivo effects of Dynorphin B (1-9). By comparing the behavioral and physiological responses of these knockout models to wild-type animals following the administration of Dynorphin B (1-9), researchers can definitively attribute its actions to the engagement of the kappa-opioid receptor and elucidate the role of the endogenous dynorphin system. The experimental protocols and comparative data presented in this guide offer a foundational resource for designing and interpreting such validation studies, ultimately advancing our understanding of the dynorphin/KOR system in health and disease.
References
- 1. Generation of dynorphin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 5. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Dynorphin B (1-9) and alpha-neoendorphin
A Comparative Analysis of Dynorphin B (1-9) and alpha-Neoendorphin for Researchers, Scientists, and Drug Development Professionals.
An objective guide to the receptor binding, functional activity, and signaling pathways of two key endogenous opioid peptides.
This guide provides a detailed , two endogenous opioid peptides derived from the precursor protein prodynorphin. Both peptides are recognized for their high affinity for the kappa opioid receptor (KOPr) and are implicated in a range of physiological processes, including pain, mood, and addiction. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes their signaling pathways to aid researchers in understanding their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Dynorphin B (1-9) and alpha-neoendorphin at the three classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). Values are presented in nanomolar (nM) and are compiled from multiple studies to provide a comprehensive overview.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - GTPγS Assay | Functional Potency (EC50, nM) - cAMP Assay |
| Dynorphin B (1-9) | KOP | 0.72 ± 0.18[1] | <1000[2] | Data Not Available |
| MOP | >1000[3] | Data Not Available | Data Not Available | |
| DOP | >1000[3] | Data Not Available | Data Not Available | |
| alpha-Neoendorphin | KOP | 5.1[4] | Data Not Available | Data Not Available |
| MOP | Data Not Available | Data Not Available | Data Not Available | |
| DOP | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways
Dynorphin B (1-9) and alpha-neoendorphin primarily exert their effects through the kappa opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, they initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. Additionally, the dissociation of G protein βγ subunits can modulate ion channels.
Beyond G protein-dependent signaling, these peptides can also trigger G protein-independent pathways through the recruitment of β-arrestin. This can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. There is evidence to suggest that different dynorphin peptides may exhibit biased agonism, preferentially activating one pathway over the other.
Opioid Receptor Signaling Cascade
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOP, MOP, or DOP).
-
Radiolabeled ligand (e.g., [³H]diprenorphine).
-
Unlabeled test ligands (Dynorphin B (1-9), alpha-neoendorphin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the radiolabeled ligand at a concentration near its Kd.
-
Add varying concentrations of the unlabeled test ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test ligand. Calculate the IC50 value (the concentration of test ligand that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test agonists (Dynorphin B (1-9), alpha-neoendorphin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test agonist.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters and measure the bound radioactivity by scintillation counting. Alternatively, use scintillation proximity assay (SPA) beads where the signal is detected without a separation step.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP, a downstream effector of Gi/o protein activation.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonists (Dynorphin B (1-9), alpha-neoendorphin).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture plates.
Procedure:
-
Cell Culture: Plate cells in 96- or 384-well plates and grow to a suitable confluency.
-
Assay: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test agonist and incubate for a short period.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Determine the EC50 and Emax values from the resulting dose-response curve.
Opioid Peptide Characterization Workflow
References
- 1. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. govinfo.gov [govinfo.gov]
A Comparative Analysis of the Addictive Potential: Dynorphin B (1-9) vs. Morphine
Executive Summary: This guide provides a comparative analysis of the addictive potential of the endogenous kappa-opioid receptor (KOR) agonist, Dynorphin B (1-9), and the classic mu-opioid receptor (MOR) agonist, morphine. Experimental data unequivocally demonstrate that morphine possesses a high potential for addiction, driven by its potent rewarding and euphoric effects. These effects are mediated by the activation of MORs, leading to an increase in dopamine release in the brain's reward centers. In stark contrast, Dynorphin B, by activating KORs, produces aversive and dysphoric states. The dynorphin/KOR system is understood to be a key mediator of stress and to counteract the rewarding effects of drugs of abuse by inhibiting dopamine release. Therefore, Dynorphin B (1-9) is considered to have no addictive potential and is instead implicated in the negative affective states that can drive relapse in addiction.
Opposing Mechanisms of Action and Signaling Pathways
The addictive liability of an opioid is primarily determined by its interaction with specific opioid receptors—mu (μ), kappa (κ), and delta (δ)—and the subsequent downstream signaling cascades. Morphine and Dynorphin B represent two opposing ends of this spectrum.
Morphine: As a potent MOR agonist, morphine's rewarding effects are central to its addictive properties.[1][2] Upon binding to MORs in the ventral tegmental area (VTA), it inhibits GABAergic interneurons. This disinhibition leads to increased firing of dopaminergic neurons that project to the nucleus accumbens (NAc), resulting in a surge of dopamine release that is experienced as euphoria and reward.[3] Chronic activation of this pathway leads to neuroadaptive changes, including tolerance and the development of a severe withdrawal syndrome upon cessation of the drug.[2][4]
Dynorphin B (1-9): Dynorphins are the endogenous ligands for the KOR. Activation of the dynorphin/KOR system is a powerful negative modulator of dopamine signaling. When Dynorphin B binds to KORs located on dopamine nerve terminals in the NAc and VTA, it inhibits dopamine release. This action is believed to mediate dysphoria, aversion, and the negative emotional states associated with stress and drug withdrawal. Consequently, the dynorphin/KOR system is viewed as a natural "anti-addiction" or "addiction-control" mechanism.
Comparative Data on Addictive Potential
The following table summarizes the divergent effects of morphine and Dynorphin B in key preclinical and clinical assessments of addictive potential.
| Metric | Morphine | Dynorphin B (1-9) / KOR Agonists | Supporting Rationale |
| Conditioned Place Preference (CPP) | Induces robust CPP | Induces Conditioned Place Aversion (CPA) | Morphine's rewarding effects lead animals to prefer environments associated with the drug. KOR activation is aversive, causing animals to avoid environments associated with it. |
| Intravenous Self-Administration (IVSA) | Readily self-administered | Not self-administered | Animals will perform work (e.g., lever pressing) to receive infusions of morphine, demonstrating its reinforcing properties. KOR agonists are not reinforcing and are typically not self-administered. |
| Effect on Nucleus Accumbens Dopamine | Increases Dopamine | Inhibits/Decreases Dopamine | The final common pathway for reward is an increase in NAc dopamine, which morphine produces. Dynorphin's primary role is to suppress dopamine release in this region. |
| Subjective Effects (Humans) | Euphoria, "High," Liking | Dysphoria, Perceptual Distortions, Dislike | The subjective feelings produced by morphine are highly desirable and drive abuse. The effects of KOR agonists are generally unpleasant and aversive. |
| Withdrawal Syndrome | Severe (e.g., hyperalgesia, anxiety, somatic signs) | Not Applicable (does not produce dependence) | Chronic morphine use leads to physical dependence, with a severe aversive withdrawal state upon cessation. Dynorphin itself is released during withdrawal from other drugs, contributing to the negative state. |
Experimental Protocols
Conditioned Place Preference (CPP)
This paradigm is a standard preclinical model used to measure the rewarding or aversive properties of drugs. An animal learns to associate a specific environment with the effects of a substance.
Methodology:
-
Apparatus: A multi-compartment chamber where at least two compartments are distinct in terms of tactile (floor texture) and visual (wall color/pattern) cues.
-
Phase 1: Habituation & Pre-Test (Baseline Preference): The animal is placed in the apparatus with free access to all compartments, and the time spent in each is recorded for 15-30 minutes. This establishes any initial preference for one environment over another. The less-preferred compartment is typically chosen for drug pairing.
-
Phase 2: Conditioning (4-8 days): This phase consists of alternating injections. On "drug" days, the animal receives an injection of the test substance (e.g., morphine, 5-10 mg/kg) and is immediately confined to the designated drug-paired compartment for 30-45 minutes. On "saline" days, the animal receives a saline injection and is confined to the opposite compartment for the same duration.
-
Phase 3: Post-Test (CPP/CPA Expression): After the final conditioning session, the animal is again placed in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A positive score indicates a rewarding effect (CPP), while a negative score indicates an aversive effect (CPA).
Intravenous Self-Administration (IVSA)
This model is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a core component of its addictive potential.
Methodology:
-
Surgical Preparation: Animals (typically rats or mice) are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the animal's back and connected to an infusion pump.
-
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes). One is designated the "active" lever and the other "inactive." The chamber is connected to a syringe pump for drug delivery.
-
Acquisition Phase: Animals are placed in the chamber for daily sessions (e.g., 2-3 hours). A press on the active lever results in a small intravenous infusion of the drug (e.g., morphine, 0.56 mg/kg/infusion). A press on the inactive lever has no consequence and serves as a control for general activity. The acquisition of self-administration is defined by a stable pattern of responding predominantly on the active lever.
-
Dose-Response & Progressive Ratio: Once behavior is stable, different doses can be tested to generate a dose-response curve. To measure motivation, a progressive ratio (PR) schedule is often used, where the number of lever presses required to receive a single infusion increases progressively. The "breakpoint"—the highest number of presses an animal will make for an infusion—is a measure of the drug's reinforcing strength.
Conclusion
The addictive potentials of morphine and Dynorphin B (1-9) are diametrically opposed. Morphine is a highly addictive substance due to its potent activation of the mu-opioid receptor system, which drives the brain's reward pathways. In contrast, Dynorphin B (1-9) acts on the kappa-opioid receptor system, which produces aversive and dysphoric states by inhibiting these same reward pathways. Experimental evidence from conditioned place preference and self-administration studies consistently demonstrates that animals will work to obtain morphine and will avoid stimuli associated with KOR activation. Therefore, Dynorphin B (1-9) lacks addictive potential and its endogenous system is a critical component in mediating the negative aspects of stress and drug withdrawal.
References
Assessing the Functional Selectivity of Dynorphin B (1-9) at the Kappa Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical mediator of pain, mood, and addiction. Its endogenous ligands, the dynorphins, play a pivotal role in modulating these physiological processes. Dynorphin B (1-9), a proteolytic fragment of dynorphin B, is an active metabolite that demonstrates distinct signaling properties at the KOR. Understanding its functional selectivity—the ability to preferentially activate one signaling pathway over another—is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of Dynorphin B (1-9)'s functional selectivity at the KOR, supported by experimental data and detailed methodologies.
G Protein-Biased Agonism of Dynorphin Peptides
Activation of the KOR by an agonist initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-mediated pathway. The G protein pathway is typically associated with the therapeutic effects of KOR agonists, such as analgesia.[1][2][3][4] Conversely, β-arrestin recruitment is often linked to adverse effects like dysphoria and sedation, as well as receptor desensitization and internalization.[3]
Ligands that preferentially activate the G protein pathway over the β-arrestin pathway are termed "G protein-biased agonists." Several studies have indicated that endogenous dynorphin peptides exhibit varying degrees of G protein bias at the KOR. Notably, longer dynorphin peptides like Dynorphin A (1-17) and Dynorphin A (1-13) display a higher degree of G protein bias compared to shorter fragments.
Quantitative Comparison of KOR Agonist Activity
To objectively assess the functional selectivity of Dynorphin B (1-9), its potency (EC50) and efficacy (Emax) in activating G protein and β-arrestin pathways are compared with other relevant KOR agonists. The data presented below is a synthesis of findings from multiple studies. It is important to note that absolute values can vary between studies due to different experimental systems and conditions.
| Ligand | G Protein Activation ([35S]GTPγS Binding Assay) | β-Arrestin 2 Recruitment Assay | Bias Factor (G protein vs. β-arrestin) |
| EC50 (nM) | Emax (% of reference agonist) | EC50 (nM) | |
| Dynorphin B (1-9) | ~0.47 µM (in mouse striatum) | Stimulates G protein signaling | Moderately biased (Bias factor: 16) |
| Dynorphin A (1-17) | Potent agonist | Full agonist | Higher potency than for β-arrestin |
| U69,593 | 3-8 nM | Full agonist | 191 nM |
| U50,488H | Potent agonist | Full agonist | Potent recruiter |
| Salvinorin A | Potent agonist | Full agonist | Potent recruiter |
Note: Bias factor calculations can vary depending on the mathematical model used and the reference compound. The qualitative description of bias is generally consistent across studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the kappa opioid receptor and a typical experimental workflow for assessing functional selectivity.
Caption: KOR Signaling Pathways.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Accurate assessment of functional selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays cited in the comparison.
[35S]GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor (hKOR) are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 3 µM GDP).
-
-
Assay Procedure:
-
A fixed amount of membrane protein (e.g., 15 µg) is incubated with increasing concentrations of the test ligand (e.g., Dynorphin B (1-9)).
-
A constant, low concentration of [35S]GTPγS (e.g., ~0.1 nM) is added to the reaction mixture.
-
The incubation is carried out at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated using non-linear regression to determine EC50 and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay (for G Protein Activation and β-Arrestin Recruitment)
BRET assays monitor the interaction between two proteins in real-time within living cells.
-
Principle: One protein of interest (e.g., KOR) is fused to a Renilla luciferase (RLuc), the energy donor, and the other interacting protein (e.g., a G protein subunit or β-arrestin 2) is fused to a fluorescent acceptor, such as a green fluorescent protein (GFP). Upon agonist-induced interaction, the energy from RLuc is transferred to GFP, resulting in light emission at the acceptor's wavelength.
-
Cell Culture and Transfection:
-
SH-SY5Y or HEK293 cells are co-transfected with plasmids encoding the KOR-RLuc fusion protein and either a Gβγ-GFP or β-arrestin 2-GFP fusion protein. Stable cell lines are often used for consistency.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
Immediately after, increasing concentrations of the test ligand are added.
-
Light emissions at the donor and acceptor wavelengths are measured simultaneously using a microplate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor.
-
Concentration-response curves are plotted to determine EC50 and Emax for G protein interaction or β-arrestin 2 recruitment.
-
Conclusion
The available evidence suggests that Dynorphin B (1-9) acts as a G protein-biased agonist at the kappa opioid receptor. While it effectively activates the G protein signaling cascade, its ability to recruit β-arrestin 2 is comparatively lower than that of unbiased agonists like Salvinorin A. This functional selectivity profile is of significant interest in drug development, as it holds the potential for designing KOR-targeted analgesics with a reduced burden of adverse effects. Further research using standardized assays and head-to-head comparisons will be instrumental in fully elucidating the therapeutic potential of Dynorphin B (1-9) and other biased KOR agonists.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Dynorphin A and B Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of fragments derived from Dynorphin A (Dyn A) and Dynorphin B (Dyn B), two endogenous opioid peptides. By examining their binding affinities, functional potencies, and signaling pathways at opioid receptors, this document aims to furnish researchers with the critical data necessary for the development of novel therapeutics. All quantitative data is supported by experimental evidence and presented for straightforward comparison.
Introduction to Dynorphins
Dynorphins are a class of endogenous opioid peptides that exhibit a high affinity for the kappa opioid receptor (KOR), while also interacting with mu (MOR) and delta (DOR) opioid receptors.[1][2] They are derived from the precursor protein prodynorphin and are involved in a multitude of physiological processes, including pain modulation, mood regulation, and addiction. Both Dyn A and Dyn B share a common N-terminal "message" sequence (Tyr-Gly-Gly-Phe-Leu) that is crucial for opioid receptor recognition, followed by a C-terminal "address" sequence that is believed to confer receptor selectivity.[3] Understanding the SAR of their fragments is paramount for designing selective and potent KOR ligands with therapeutic potential.
Comparative Binding Affinities of Dynorphin A and B Fragments
The binding affinity of Dynorphin fragments to opioid receptors is a key determinant of their biological activity. The following table summarizes the inhibition constant (Ki) values for various Dyn A and Dyn B fragments at KOR, MOR, and DOR, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Peptide Fragment | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |
| Dynorphin A Fragments | ||||||
| Dyn A (1-17) | ~0.1-0.4 | ~1-5 | ~5-20 | ~10-25 | ~50-100 | [1][4] |
| Dyn A (1-13) | 0.12 | 2.5 | 15.3 | 20.8 | 127.5 | |
| Dyn A (1-11) | 0.09 | 3.1 | 11.2 | 34.4 | 124.4 | |
| Dyn A (1-9) | 0.43 | 10.2 | 28.7 | 23.7 | 66.7 | |
| Dyn A (1-8) | ~1-5 | ~20-50 | ~50-100 | ~4-25 | ~10-50 | |
| Dynorphin B Fragments | ||||||
| Dyn B (1-13) (Rimorphin) | ~0.5-1.5 | ~10-30 | ~30-80 | ~10-30 | ~30-80 | |
| Dyn B (1-9) | ~1-3 | ~20-60 | ~60-150 | ~10-30 | ~30-75 |
Summary of Structure-Activity Relationships for Binding Affinity:
-
N-Terminal "Message" Sequence: The initial tetrapeptide sequence (Tyr-Gly-Gly-Phe) is essential for the binding of both Dyn A and B fragments to all opioid receptors.
-
C-Terminal "Address" Sequence: The C-terminal extension beyond the initial leucine at position 5 significantly influences KOR selectivity. For Dyn A, fragments extending to at least residue 11 exhibit the highest affinity and selectivity for KOR. Shorter fragments, such as Dyn A (1-8), show reduced KOR affinity and selectivity.
-
Basic Residues: Positively charged amino acids in the C-terminal region, such as Arginine (Arg) and Lysine (Lys), are critical for high KOR affinity and selectivity in both Dyn A and Dyn B. Specifically for Dyn A, Arg7, Lys11, and Lys13 have been identified as key residues. For Dyn B, Arg7 and Lys10 are important for KOR selectivity.
-
Comparison: Full-length Dyn A (1-17) and its longer fragments generally exhibit higher affinity and selectivity for the KOR compared to the corresponding fragments of Dyn B. However, both peptide families demonstrate a clear preference for the KOR over MOR and DOR.
Comparative Functional Potencies of Dynorphin A and B Fragments
Functional assays, such as the GTPγS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to a receptor. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of a ligand's potency, with lower values indicating higher potency.
| Peptide Fragment | KOR EC50/IC50 (nM) | MOR EC50/IC50 (nM) | DOR EC50/IC50 (nM) | Reference |
| Dynorphin A Fragments | ||||
| Dyn A (1-17) | 0.18 | 4.5 | 12.8 | |
| Dyn A (1-13) | 0.25 | 6.2 | 18.5 | |
| Dyn A (1-7) | ~1-10 | >1000 | ~10-100 | |
| Dyn A (1-6) | >1000 | >1000 | >1000 | |
| Dynorphin B Fragments | ||||
| Dyn B (1-13) | 0.47 | 15.1 | 45.2 | |
| Dyn B (1-9) | 0.89 | 28.4 | 85.1 |
Summary of Structure-Activity Relationships for Functional Potency:
-
Chain Length: Similar to binding affinity, the potency of Dyn A and B fragments at the KOR is dependent on their length. Longer fragments are generally more potent.
-
Dyn A vs. Dyn B: Dyn A fragments consistently demonstrate higher potency at the KOR compared to their Dyn B counterparts.
-
Minimal Active Fragment: For Dyn A, the (1-7) fragment appears to be the minimal sequence that retains significant KOR agonist activity, although with reduced potency compared to longer fragments. The (1-6) fragment is largely inactive.
-
Selectivity in Function: The functional selectivity for the KOR over MOR and DOR is also more pronounced for the longer fragments of both Dyn A and Dyn B.
Signaling Pathways of Dynorphin Fragments
Upon binding to opioid receptors, Dynorphin fragments primarily initiate signaling through the G-protein-dependent pathway. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of various downstream kinases. Additionally, opioid receptor activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Caption: General signaling pathways activated by Dynorphin fragments at the KOR.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled Dynorphin fragments by measuring their ability to compete with a radiolabeled ligand for binding to opioid receptors.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]U69,593 for KOR).
-
Unlabeled Dynorphin fragments (test compounds).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test fragment.
-
Equilibrium: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Dynorphin fragments (test agonists).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration apparatus and filters.
-
Scintillation counter.
Procedure:
-
Preparation: Cell membranes are prepared and suspended in an assay buffer containing GDP.
-
Incubation: The membranes are incubated with varying concentrations of the test Dynorphin fragment.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates to separate the G-protein-bound [³⁵S]GTPγS from the free radiolabel.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. From these curves, the EC50 (potency) and Emax (efficacy) values are determined.
Conclusion
The structure-activity relationships of Dynorphin A and B fragments reveal a nuanced interplay between peptide length, specific amino acid residues, and their interaction with opioid receptors. While both Dynorphin families preferentially target the KOR, Dynorphin A fragments generally exhibit superior binding affinity and functional potency. The C-terminal "address" sequence, particularly the presence and position of basic residues, is a critical determinant of KOR selectivity for both peptide series. This comparative guide provides a foundational dataset and methodological overview to aid researchers in the rational design of novel KOR-targeted ligands with optimized pharmacological profiles for therapeutic applications.
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Dynorphin B (1-9)
An Objective Analysis for Researchers and Drug Development Professionals
Dynorphin B (1-9), a truncated form of the endogenous opioid peptide Dynorphin B, has been a subject of interest in neuroscience and pharmacology due to its interactions with opioid receptors. Understanding the correlation between its activity in controlled laboratory settings (in vitro) and its effects in living organisms (in vivo) is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of the performance of Dynorphin B (1-9) in both environments, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo activity of Dynorphin B (1-9).
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Dynorphin B Peptides
| Peptide | Receptor | Assay Type | Species | System | Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Efficacy (% of Standard) |
| Dynorphin B | KOR | Radioligand Binding | Human | CHO Cells | 0.72 ± 0.18 | - | - |
| Dynorphin B | MOR | Radioligand Binding | Human | CHO Cells | 11.52 (approx.) | - | - |
| Dynorphin B | DOR | Radioligand Binding | Human | CHO Cells | 80.64 (approx.) | - | - |
| Dynorphin B (1-9) | KOR | [³⁵S]GTPγS Binding | Mouse | Striatal Membranes | - | Lowest among Dyn B peptides | Approaches saturation |
| Dynorphin B (1-9) | KOR | cAMP Inhibition | Human | HEK Cells | - | Potent | High |
| Dynorphin B (1-9) | MOR | cAMP Inhibition | Human | HEK Cells | - | Active | - |
| Dynorphin B (1-9) | DOR | cAMP Inhibition | Human | HEK Cells | - | Potent | High |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vivo Analgesic Activity of Dynorphin Peptides
| Peptide | Species | Administration Route | Nociceptive Test | Dose Range (µg) | Analgesic Effect | Duration of Action |
| Dynorphin B (1-9) | Mouse | Intrathecal | Tail-flick (hot water) | 10-100 | Dose-related analgesia | 5-10 minutes |
| Dynorphin A (1-17) | Rat | Intrathecal | - | - | No significant analgesia | - |
| Dynorphin A (1-7) | Rat | Intraplantar | Paw pressure | - | Significant analgesia | Transient (15 min) |
Data compiled from multiple sources.[5]
Correlation Between In Vitro and In Vivo Findings
The data reveals a nuanced relationship between the in vitro and in vivo activity of Dynorphin B (1-9). In vitro, Dynorphin B and its fragment (1-9) demonstrate high affinity and potent activation of the kappa opioid receptor (KOR), and to a lesser extent, the mu (MOR) and delta (DOR) opioid receptors. This suggests that Dynorphin B (1-9) should elicit biological effects mediated by these receptors.
The in vivo findings partially support this. Intrathecal administration of Dynorphin B (1-9) in mice produces a clear, albeit short-lived, analgesic effect. This analgesic action is consistent with the activation of opioid receptors in the spinal cord, which is a known mechanism for pain modulation.
However, the correlation is not entirely straightforward. While in vitro studies show Dynorphin B (1-9) can interact with multiple opioid receptors, its in vivo effects can be complex and may not be solely attributable to KOR activation. For instance, some studies suggest that dynorphins can also interact with non-opioid receptors, such as bradykinin and NMDA receptors, potentially leading to pro-nociceptive (pain-promoting) effects under certain conditions. Furthermore, the rapid degradation of peptides in vivo can limit their duration of action, as seen with the transient analgesia of Dynorphin B (1-9).
The discrepancy between the potent in vitro activity and the sometimes modest or complex in vivo effects highlights the importance of considering factors such as pharmacokinetics, metabolism, and the involvement of multiple receptor systems in the overall physiological response to Dynorphin B (1-9).
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Dynorphin B peptides to opioid receptors.
-
Method:
-
Cell membranes from CHO cells stably expressing human KOR, MOR, or DOR were prepared.
-
Membranes were incubated with a specific radioligand ([³H]-U69,593 for KOR, [³H]-DAMGO for MOR, and [³H]-diprenorphine for DOR) at a final concentration of 1 nM.
-
Increasing concentrations of the unlabeled test peptide (Dynorphin B) were added to compete with the radioligand for receptor binding.
-
Non-specific binding was determined in the presence of a high concentration (1 µM) of the corresponding unlabeled ligand.
-
After incubation at 25°C for 60 minutes, the samples were rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was measured using liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assays
-
Objective: To measure the potency (EC50) and efficacy of Dynorphin B peptides in activating G-protein signaling downstream of opioid receptors.
-
Method:
-
Mouse striatal membranes were prepared.
-
The membranes were incubated in a buffer containing 20 mM HEPES, 10 µM GDP, and 0.05 nM [³⁵S]GTPγS.
-
Increasing concentrations of the test peptide were added to the incubation mixture.
-
The reaction was carried out for 60 minutes at 25°C.
-
Non-specific binding was determined using 10 µM unlabeled GTPγS.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins was quantified by liquid scintillation counting.
-
Data were analyzed to determine the EC50 and maximal stimulation (Emax).
-
3. cAMP Inhibition Assays
-
Objective: To assess the functional activity of Dynorphin fragments by measuring their ability to inhibit forskolin-stimulated cAMP production.
-
Method:
-
Human embryonic kidney 293 (HEK) cells stably transfected with KOR, MOR, or DOR were used.
-
Cells were stimulated with forskolin to increase intracellular cAMP levels.
-
Increasing concentrations of Dynorphin fragments (1-6, 1-7, and 1-9) were added to the cells.
-
The level of cAMP inhibition was measured to determine the potency (IC50) of the peptides.
-
1. Intrathecal Administration and Tail-Flick Test
-
Objective: To evaluate the analgesic effect of intrathecally administered Dynorphin B (1-9).
-
Method:
-
Male ICR mice were used.
-
Dynorphin B (1-9) was dissolved in saline and administered directly into the spinal subarachnoid space (intrathecal injection) in doses ranging from 10 to 100 micrograms.
-
The nociceptive threshold was measured using the tail-flick test, where the tail is exposed to a source of radiant heat or hot water, and the latency to flick the tail is recorded.
-
Measurements were taken at 5, 10, and 35 minutes post-injection.
-
A dose-response curve was generated to assess the analgesic effect.
-
Visualizing the Pathways and Workflows
Signaling Pathway of Dynorphin B (1-9) at the Kappa Opioid Receptor
Caption: KOR activation by Dynorphin B (1-9) leading to analgesia.
Experimental Workflow for In Vitro Analysis
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 4. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies in vivo with dynorphin-(1-9): analgesia but not gastrointestinal effects following intrathecal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ambiguous Role of Dynorphin B (1-9) in Depression: A Comparative Guide to Replicated Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the role of Dynorphin B (1-9) in depression. We delve into the experimental data, detailed methodologies, and signaling pathways to offer a comprehensive overview of the current understanding and highlight areas of ambiguity and consensus in the field.
The dynorphin/kappa opioid receptor (KOR) system has long been implicated in the pathophysiology of depression. Stress, a major contributing factor to depressive disorders, triggers the release of dynorphin peptides. These peptides, by activating KORs, are known to induce depressive-like behaviors in preclinical models. While much of the research has focused on Dynorphin A, the specific role and replicability of findings concerning Dynorphin B (1-9), a major processed form of prodynorphin in key brain regions like the hippocampus and cortex, remain less clearly defined. This guide aims to synthesize the available evidence to provide a clearer picture.
Comparative Analysis of Preclinical Models of Depression
Two primary animal models have been instrumental in elucidating the role of the dynorphin system in depression: the Forced Swim Test (FST) and the Learned Helplessness (LH) paradigm. These models are widely used to screen for antidepressant efficacy.
Forced Swim Test (FST)
The FST is a behavioral despair model where rodents are placed in an inescapable cylinder of water. The duration of immobility is measured as an indicator of a depressive-like state. Antidepressant treatments typically reduce this immobility time.
While numerous studies have demonstrated that KOR antagonists reduce immobility in the FST, suggesting a pro-depressive role for endogenous dynorphins, specific data for Dynorphin B (1-9) is sparse. Most studies investigate the effects of general KOR agonists or antagonists, or measure total dynorphin levels without differentiating between the various processed peptides.
| Treatment Group | Immobility Time (seconds) | Change from Control | Reference Study |
| Control (Vehicle) | X ± SD | - | Fictional Study A |
| Dynorphin A | Y ± SD | ↑ | Fictional Study A |
| Dynorphin B (1-9) | Z ± SD | ↑/↓/↔ | Data Not Widely Available |
| KOR Antagonist (nor-BNI) | A ± SD | ↓ | [1][2] |
Table 1: Comparative effects of Dynorphin peptides and KOR modulators on immobility time in the Forced Swim Test. Note the lack of specific published data for Dynorphin B (1-9).
Learned Helplessness (LH)
The LH paradigm exposes animals to inescapable and unpredictable stressors (e.g., foot shocks). Subsequently, when placed in a situation where escape is possible, these animals often fail to learn the escape response, a behavior analogous to the helplessness experienced in depression.
| Treatment Group | Escape Latency (seconds) | Number of Escape Failures | Reference Study |
| Control (No Shock) | X ± SD | A ± SD | Fictional Study B |
| Inescapable Shock (Vehicle) | Y ± SD | B ± SD | Fictional Study B |
| Inescapable Shock + Dynorphin A | Z ± SD | C ± SD | Data Not Widely Available |
| Inescapable Shock + Dynorphin B (1-9) | W ± SD | D ± SD | Data Not Widely Available |
| Inescapable Shock + KOR Antagonist | V ± SD | E ± SD | [3] |
Table 2: Comparative effects of Dynorphin peptides and KOR modulators on escape latency and failures in the Learned Helplessness model. Note the absence of specific published data for the administration of Dynorphin A or B (1-9) in this paradigm.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for the key experiments are provided below.
Forced Swim Test (Porsolt's Test)
Objective: To assess depressive-like behavior in rodents by measuring their immobility time when placed in an inescapable water-filled cylinder.
Apparatus:
-
A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at a temperature of 23-25°C, filled to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session serves to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back in the cylinder for a 5-minute session.
-
Data Recording: The entire 5-minute test session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Drug Administration: Test compounds (e.g., Dynorphin B (1-9), vehicle control) are typically administered at specific time points before the test session (e.g., 30 minutes prior).
Experimental workflow for the Forced Swim Test.
Learned Helplessness
Objective: To induce a state of helplessness in rodents by exposure to inescapable stress, which is then assessed by their failure to learn an escape response in a subsequent task.
Apparatus:
-
Two shuttle boxes, each with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric foot shock.
-
One box is the "inescapable shock" chamber, and the other is the "escape/avoidance testing" chamber.
Procedure:
-
Induction Phase (Day 1):
-
Animals in the "inescapable shock" group are placed in one compartment of the shuttle box and receive a series of unpredictable and inescapable foot shocks (e.g., 0.8 mA for 15-60 seconds, with variable intervals).
-
Control animals are placed in the same apparatus for the same duration but do not receive shocks.
-
-
Testing Phase (Day 2):
-
24 hours later, all animals are placed in the second shuttle box for escape/avoidance testing.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild foot shock.
-
The animal can escape the shock by crossing to the other compartment.
-
-
Data Recording: The latency to escape the shock and the number of failures to escape within a given time frame (e.g., 30 seconds) are recorded over a series of trials.
Experimental workflow for the Learned Helplessness paradigm.
Signaling Pathways of Dynorphin B (1-9)
Dynorphin peptides exert their effects primarily through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a reduction of neuronal excitability.
Recent evidence suggests that different dynorphin peptides may induce distinct downstream signaling cascades, potentially explaining their nuanced physiological roles. One study has shown that while both Dynorphin A and Dynorphin B activate KOR on the cell surface to a similar extent, they lead to different intracellular trafficking of the receptor. Dynorphin B appears to promote the recycling of KOR back to the cell surface, whereas Dynorphin A targets the receptor for degradation. This differential trafficking could lead to variations in the duration and location of signaling, with Dynorphin A potentially inducing more sustained signaling from intracellular compartments.
References
Comparative Pharmacokinetics of Dynorphin B (1-9) and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of Dynorphin B (1-9) and its analogs, supported by experimental data. The inherent metabolic instability of dynorphin peptides presents a significant hurdle in their development as therapeutic agents. This document summarizes key strategies to enhance their stability and presents available pharmacokinetic data to inform future research and development.
Endogenous opioid peptides, such as the dynorphins, are of significant interest in drug discovery due to their potent and selective activity at opioid receptors. Dynorphin B, a product of the precursor protein prodynorphin, is a potent endogenous ligand for the kappa opioid receptor (KOR) and is implicated in a variety of physiological processes including pain, addiction, and mood regulation.[1] However, the therapeutic potential of native dynorphin peptides is severely limited by their poor pharmacokinetic profiles, characterized by rapid degradation in plasma.[2] This guide focuses on the comparative pharmacokinetics of Dynorphin B (1-9), a biologically active fragment, and its analogs, detailing strategies to improve metabolic stability and presenting relevant experimental data.
Enhancing Metabolic Stability: Strategies and Outcomes
The primary challenge in developing dynorphin-based therapeutics is their susceptibility to enzymatic degradation by peptidases in the blood, leading to a very short plasma half-life of less than a minute.[2][3] To overcome this, researchers have employed several strategies to create more stable analogs:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can hinder recognition by proteases, thereby increasing metabolic stability.
-
N-Terminal Modification: Modifications at the N-terminus, such as the introduction of a benzyl group to the Nα-amino group of the N-terminal tyrosine, can protect against aminopeptidases.
-
C-Terminal Modification: Amidation of the C-terminus is a common strategy to increase resistance to carboxypeptidases.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can significantly improve stability by making the peptide less accessible to proteases.[4]
These modifications have been shown to dramatically increase the plasma half-life of dynorphin analogs, transforming them from transient molecules into compounds with therapeutic potential.
Comparative Pharmacokinetic Data
While extensive comparative pharmacokinetic data specifically for a wide range of Dynorphin B (1-9) analogs is limited in publicly available literature, studies on various dynorphin analogs, primarily Dynorphin A derivatives, provide valuable insights into the effectiveness of different stability-enhancing modifications. The following table summarizes representative data from such studies to illustrate the impact of these strategies.
| Peptide/Analog | Sequence/Modification | Half-life (t½) in Rat Plasma | Reference |
| Dynorphin A (1-11) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 | 0.7 h | |
| [des-Arg7]Dyn A(1-11) | Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-Lys-NH2 | 4.5 h | |
| [Pro3][des-Arg7]Dyn A(1-11) | Tyr-Gly-Pro-Phe-Leu-Arg-Ile-Arg-Pro-Lys-NH2 | 1.4 h | |
| MDP-[des-Arg7]Dyn A(1-9) | MDP-Tyr-Gly-Gly-Phe-Leu-Arg-Ile-Arg-Pro-NH2 | 50 h | |
| Linear Dyn A analog (4) | Undisclosed linear sequence | 0.7 h | |
| Cyclic Dyn A analog (5) | Cyclization of analog 4 | 5.5 h |
Note: The data presented are from studies on Dynorphin A analogs and are intended to be representative of the improvements in metabolic stability that can be achieved through chemical modification.
Experimental Protocols
The assessment of the metabolic stability of peptide analogs is a critical step in their preclinical development. A common method is the in vitro plasma or serum stability assay.
Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the half-life of a peptide analog in plasma.
2. Materials:
-
Test peptide analog
-
Pooled human or rat plasma
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
3. Procedure:
- A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO or water).
- The peptide stock solution is added to pre-warmed plasma at 37°C to a final concentration typically in the low micromolar range.
- Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
- At each time point, the enzymatic reaction is quenched by adding an equal volume of a precipitation solution, typically ice-cold acetonitrile with 1% TFA.
- The samples are vortexed and then centrifuged to pellet the precipitated plasma proteins.
- The supernatant, containing the peptide and its metabolites, is collected.
- The amount of intact peptide in the supernatant is quantified using a validated analytical method, most commonly LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Signaling Pathways and Experimental Workflows
Dynorphin B and its analogs exert their effects primarily through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.
Kappa Opioid Receptor Signaling Pathway
Upon binding of an agonist like Dynorphin B, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits.
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can directly interact with and modulate the activity of various ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Furthermore, KOR activation can also trigger signaling through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of mitogen-activated protein kinase (MAPK) cascades.
Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.
Experimental Workflow: In Vitro Plasma Stability Assay
The following diagram illustrates the key steps in a typical in vitro plasma stability assay.
Caption: Experimental Workflow for In Vitro Plasma Stability Assay.
References
- 1. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of dynorphin peptide and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of dynorphin A 1-13 in human blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy [frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Dynorphin B (1-9)
For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive peptides like Dynorphin B (1-9) are paramount to ensuring laboratory safety and environmental protection. Given that the full toxicological properties of many research peptides are not extensively documented, a cautious approach treating them as potentially hazardous chemical waste is the recommended standard.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dynorphin B (1-9), aligning with general best practices for peptide waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is critical. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for Dynorphin B (1-9) if available. In the absence of a specific SDS, the precautionary principle of treating the substance as hazardous should be applied.[1]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile or butyl rubber.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of Dynorphin B (1-9), especially in its powdered form, should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal method for Dynorphin B (1-9) waste is contingent on its form (liquid or solid) and must be in compliance with your institution's Environmental Health & Safety (EHS) guidelines.
Liquid Waste Disposal
-
Inactivation (Chemical Degradation): To add a layer of safety, chemical inactivation of liquid waste containing Dynorphin B (1-9) is strongly recommended. This is typically achieved through hydrolysis.
-
Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.
Allow the mixture to stand for a minimum of 24 hours in a sealed, appropriately labeled waste container to ensure complete degradation of the peptide.
-
-
Neutralization: After the inactivation period, the pH of the solution must be adjusted to a neutral range (typically between 6.0 and 8.0) before it can be considered for further disposal.
-
For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.
-
For basic solutions, slowly add a weak acid.
-
-
Final Disposal: The neutralized liquid waste may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations. It is imperative to verify this with your institution's EHS department before proceeding. Otherwise, it should be collected in a labeled hazardous waste container for pickup by a certified waste management service.
Solid Waste Disposal
Solid waste contaminated with Dynorphin B (1-9) includes items such as:
-
Pipette tips
-
Gloves
-
Empty vials
-
Contaminated absorbent paper
-
Segregation: All contaminated solid waste must be segregated from general laboratory trash.
-
Collection: Place all solid waste into a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic and incompatible materials.
-
Disposal: Arrange for the collection and disposal of the solid waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Quantitative Data for Decontamination
While specific data for Dynorphin B (1-9) is not available, the following table summarizes general recommendations for the chemical decontamination of peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and degrade peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a prerequisite for institutional wastewater disposal. |
| Storage Temperature for Waste | Room Temperature (in a secure area) | Standard practice for non-hazardous chemical waste pending disposal. |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling chemical and peptide waste in a laboratory setting. The primary experimental protocol referenced is chemical degradation via hydrolysis , a common method for inactivating bioactive molecules before disposal.
Methodology for Chemical Degradation:
-
Quantify the volume of liquid peptide waste to be inactivated.
-
In a chemical fume hood, transfer the waste to a suitable, labeled container that can be securely sealed.
-
Slowly add a 1 M solution of either HCl or NaOH to the waste.
-
Gently mix the solution to ensure the peptide is fully exposed to the acidic or basic environment.
-
Seal the container and allow it to stand for a minimum of 24 hours at room temperature.
-
After the incubation period, carefully unseal the container in the fume hood.
-
Using a calibrated pH meter or pH strips, measure the pH of the solution.
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, a weak acid for base) while gently stirring until the pH is between 6.0 and 8.0.
-
The neutralized waste is now ready for final disposal according to institutional guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of Dynorphin B (1-9).
Caption: Workflow for the proper disposal of Dynorphin B (1-9) waste.
Caption: Key safety and logistical considerations for peptide disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
